MS48107
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H20FN5O2 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
[2-[4-amino-6-[(4-phenoxyphenyl)methylamino]-1,3,5-triazin-2-yl]-3-fluorophenyl]methanol |
InChI |
InChI=1S/C23H20FN5O2/c24-19-8-4-5-16(14-30)20(19)21-27-22(25)29-23(28-21)26-13-15-9-11-18(12-10-15)31-17-6-2-1-3-7-17/h1-12,30H,13-14H2,(H3,25,26,27,28,29) |
InChI Key |
KKHDNAZPEMYUNO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MS48107
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS48107 is a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), a proton-sensing receptor implicated in a variety of physiological and pathophysiological processes. Developed as a significant improvement upon its predecessor, ogerin, this compound exhibits a 33-fold enhancement in allosteric activity.[1][2] This enhanced potency, combined with its high selectivity and ability to penetrate the blood-brain barrier, establishes this compound as a critical tool for the in-vitro and in-vivo investigation of GPR68 signaling. This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on downstream signaling pathways, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Positive Allosteric Modulation of GPR68
This compound functions as a positive allosteric modulator of GPR68.[1][3] This means that it does not directly activate the receptor on its own but rather enhances the receptor's response to its endogenous ligand, which are protons (H⁺). In acidic environments, GPR68 undergoes a conformational change, leading to the activation of downstream signaling pathways. This compound binds to a site on the receptor distinct from the proton-binding site and potentiates this activation, effectively increasing the receptor's sensitivity to pH changes.[3]
The primary consequence of this compound binding is an increase in the affinity of GPR68 for protons, a phenomenon known as α-cooperativity.[3] This leads to a leftward shift in the concentration-response curve of the receptor to protons, meaning that a lower concentration of protons (i.e., a less acidic environment) is required to elicit a response.
GPR68 Signaling Pathways Modulated by this compound
GPR68 is known to couple to multiple G protein signaling pathways, primarily the Gαq/11 and Gαs pathways. This compound has been shown to potentiate proton-induced activity through the Gαs pathway.[1][2]
Gαs Signaling Pathway
The potentiation of the Gαs pathway by this compound leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression.
Gαq/11 Signaling Pathway
In addition to the Gs pathway, GPR68 activation by protons can also stimulate the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
Table 1: Allosteric Activity of this compound at GPR68
| Parameter | Value | Reference |
|---|---|---|
| Allosteric Activity vs. Ogerin | 33-fold increase | [1][2] |
| Δlog(αβ/Kb) | 1.52 |[4] |
Table 2: Off-Target Activity of this compound
| Target | Parameter | Value (nM) | Reference |
|---|---|---|---|
| 5-HT2B Receptor | Ki (antagonist) | 310 | [5] |
| 5-HT2B Receptor | Ki (binding) | 219 | [5] |
| Melatonin MT1 Receptor | EC50 (agonist) | 320 | [5] |
| Melatonin MT1 Receptor | Ki (binding) | 5900 | [5] |
| Melatonin MT2 Receptor | EC50 (partial agonist) | 540 | [5] |
| Melatonin MT2 Receptor | Ki (binding) | 1100 |[5] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
cAMP Accumulation Assay
This assay quantifies the potentiation of Gs-mediated signaling by this compound.
Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are seeded into 96-well plates.
-
Co-transfection is performed using plasmids for human GPR68 and the GloSensor™-22F cAMP Assay reporter.
-
-
Assay Performance:
-
24 hours post-transfection, the growth medium is replaced with a CO2-independent medium containing the GloSensor™ cAMP reagent.
-
Cells are incubated for 2 hours at room temperature in the dark to allow for reagent loading.
-
A baseline luminescence reading is taken.
-
This compound is added at various concentrations and incubated.
-
The cells are then stimulated with a range of proton concentrations (by adjusting the pH of the medium).
-
Luminescence is measured kinetically over time using a plate reader.
-
-
Data Analysis:
-
The change in luminescence is proportional to the intracellular cAMP concentration.
-
Data are normalized to the maximum response and concentration-response curves are fitted using a sigmoidal dose-response model to determine EC50 and Emax values.
-
Allosteric parameters (α and β) are calculated based on the shifts in the proton concentration-response curves in the presence of this compound.
-
Intracellular Calcium Mobilization Assay
This assay is used to assess the effect of this compound on Gq-mediated signaling.
Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are seeded in 96-well black-wall, clear-bottom plates.
-
Cells are transiently transfected with the GPR68 expression plasmid. To enhance the signal, co-transfection with a promiscuous Gα protein such as Gα16 can be performed.
-
-
Dye Loading:
-
24 hours post-transfection, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
The loading is typically carried out for 30-60 minutes at 37°C.
-
-
Assay Performance:
-
After dye loading, the cells are washed to remove extracellular dye.
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
This compound is added at various concentrations.
-
The plate is then transferred to the reader, and the cells are stimulated with different proton concentrations.
-
Fluorescence is measured kinetically to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Concentration-response curves are generated to determine the EC50 and Emax for proton-induced calcium mobilization in the presence and absence of this compound.
-
Conclusion
This compound is a highly valuable pharmacological tool for elucidating the physiological and pathological roles of GPR68. Its mechanism of action as a potent and selective positive allosteric modulator of GPR68, particularly its enhancement of the Gαs-cAMP signaling pathway, is well-characterized. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to effectively utilize this compound in their investigations of GPR68-mediated processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to MS48107: A Selective GPR68 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-protein coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1), is a proton-sensing receptor implicated in a variety of physiological and pathological processes, including cancer, inflammation, and neurological disorders.[1][2] Its activation by extracellular acidosis makes it a compelling therapeutic target.[1][2] MS48107 has emerged as a potent and selective positive allosteric modulator (PAM) of GPR68, offering a valuable pharmacological tool to probe the receptor's function and potential for therapeutic intervention.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the experimental protocols used for its characterization, and the associated GPR68 signaling pathways.
Introduction to this compound
This compound is a synthetic, small-molecule compound developed as a positive allosteric modulator of GPR68.[3][4] It was identified through a structure-activity relationship (SAR) study based on the scaffold of the first-generation GPR68 PAM, ogerin.[3][4][5] this compound exhibits a significant 33-fold increase in allosteric activity compared to ogerin, demonstrating its enhanced potency.[3][4][5] A key feature of this compound is its ability to potentiate the receptor's response to its endogenous ligand, protons (H⁺), thereby sensitizing GPR68 to changes in extracellular pH.[3][6] Furthermore, this compound displays high selectivity for GPR68 over other closely related proton-sensing GPCRs and a panel of other common drug targets.[3][7] Preclinical studies have shown that this compound is bioavailable and can cross the blood-brain barrier in mice, making it a suitable tool for both in vitro and in vivo investigations.[3][7]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and its interaction with GPR68 and other targets.
Table 1: In Vitro Potency and Efficacy of this compound at Human GPR68
| Parameter | Value | Assay Conditions | Reference |
| Allosteric Activity vs. Ogerin | 33-fold increase | cAMP accumulation assay in HEK293T cells | [3][4][5] |
| Kb | ~1-10 µM | cAMP assay in transfected HEK-293 cells | [8] |
Table 2: Selectivity Profile of this compound
| Target | Ki (nM) | Assay Type | Reference |
| 5-HT2B | 219 | Radioligand Binding | [7] |
| MT1 | 5900 | Radioligand Binding | [7] |
| MT2 | 1100 | Radioligand Binding | [7] |
Table 3: Off-Target Functional Activity of this compound
| Target | Activity | EC50 (nM) | Reference |
| 5-HT2B | Weak Antagonist | 310 (Ki) | [7] |
| MT1 | Weak Full Agonist | 320 | [7] |
| MT2 | Weak Partial Agonist | 540 | [7] |
Table 4: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Plasma Exposure (0.5 h) | > 10 µM | 25 mg/kg, single intraperitoneal injection | [7] |
| Brain Exposure (0.5 h) | > 10 µM | 25 mg/kg, single intraperitoneal injection | [7] |
| Duration of High Exposure | Maintained for 2 h | 25 mg/kg, single intraperitoneal injection | [7] |
GPR68 Signaling Pathways
GPR68 is known to couple to multiple G-protein signaling pathways, leading to diverse downstream cellular responses. The activation of these pathways is context-dependent, varying with cell type and the nature of the stimulus.
Gαq/11 Signaling Pathway
Activation of GPR68 by protons can lead to the coupling of Gαq/11 proteins.[9] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
Gαs Signaling Pathway
GPR68 activation can also couple to Gαs proteins, leading to the stimulation of adenylyl cyclase (AC).[1] AC then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] cAMP acts as a second messenger, activating protein kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[1]
Gα12/13 Signaling Pathway
In some cellular contexts, GPR68 has been shown to couple to Gα12/13 proteins, which can activate Rho GTPases, leading to downstream effects on the actin cytoskeleton and cell migration.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound. These protocols are based on the methods described in the primary literature.[3][8]
In Vitro cAMP Accumulation Assay
This assay is used to determine the ability of this compound to potentiate proton-induced Gαs signaling through GPR68.
Protocol:
-
Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). For the assay, cells are transiently co-transfected with a plasmid encoding human GPR68 and a GloSensor™-22F cAMP plasmid using a suitable transfection reagent.
-
Cell Plating: 24 hours post-transfection, cells are harvested and plated into 384-well white, clear-bottom microplates at a density of 20,000 cells per well in CO₂-independent medium.
-
Compound Addition: A dilution series of this compound or vehicle (DMSO) is added to the wells. The plates are then incubated for 15 minutes at room temperature.
-
Proton Stimulation: A range of proton concentrations (achieved using buffers of varying pH) is added to the wells to stimulate GPR68.
-
Signal Detection: After a 15-minute incubation at room temperature, luminescence is measured using a plate reader.
-
Data Analysis: The luminescence data is normalized and analyzed using a four-parameter logistic equation to determine the EC₅₀ values for protons in the presence and absence of this compound, allowing for the calculation of the potentiation factor.
Intracellular Calcium Mobilization Assay
This assay assesses the potentiation of proton-induced Gαq/11 signaling by this compound.
Protocol:
-
Cell Culture: HEK293T cells stably expressing human GPR68 are cultured in DMEM with 10% FBS.
-
Cell Plating: Cells are plated in 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: After washing to remove excess dye, assay buffer containing this compound or vehicle is added to the wells.
-
Signal Detection: The plate is placed in a Functional Drug Screening System (FDSS) or a similar fluorescence imaging plate reader (FLIPR). Baseline fluorescence is recorded before the addition of proton-containing buffers of varying pH.
-
Data Analysis: The change in fluorescence intensity upon proton stimulation is measured. The data is then used to calculate EC₅₀ values and the degree of potentiation by this compound.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure to determine the plasma and brain concentrations of this compound in mice following intraperitoneal administration.[7]
Protocol:
-
Animal Dosing: Male Swiss Albino mice are administered a single intraperitoneal (i.p.) injection of this compound formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[7]
-
Sample Collection: At designated time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours), cohorts of mice are euthanized, and blood and brain tissues are collected.
-
Sample Processing: Blood samples are processed to obtain plasma. Brain tissues are weighed and homogenized.
-
Compound Extraction: this compound is extracted from plasma and brain homogenates using a suitable organic solvent.
-
Quantification: The concentration of this compound in the extracts is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of GPR68. Its high potency, selectivity, and favorable pharmacokinetic properties make it superior to earlier modulators. The detailed experimental protocols and an understanding of the underlying GPR68 signaling pathways provided in this guide will aid researchers in designing and interpreting experiments aimed at elucidating the function of this important proton-sensing receptor and exploring its potential as a therapeutic target.
References
- 1. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR68: An Emerging Drug Target in Cancer | MDPI [mdpi.com]
- 3. Molecular basis of proton-sensing by G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative mechanical stimulation of GPR68 using a novel 96 well flow plugin - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
The Role of MS48107 in GPR68 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-protein coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1), is a proton-sensing receptor implicated in a variety of physiological and pathophysiological processes, including cancer, inflammation, and neurological disorders.[1][2][3] Its activation by the acidic tumor microenvironment makes it a compelling target for therapeutic intervention.[1][3] MS48107 has emerged as a potent and selective positive allosteric modulator (PAM) of GPR68, offering a valuable chemical tool to probe the receptor's function and potential for drug development.[4][5][6] This technical guide provides an in-depth overview of the role of this compound in GPR68 signaling, including its mechanism of action, impact on downstream signaling cascades, and relevant experimental methodologies.
Introduction to GPR68 and this compound
GPR68 is a class A GPCR that is activated by extracellular protons, with its activity being near-silent at a physiological pH of 7.8 and fully engaged at a more acidic pH of 6.8.[2][3][7] This sensitivity to pH allows GPR68 to function as a sensor of the acidic microenvironments often associated with tumors, inflammation, and ischemic tissues.[1][2] Upon activation, GPR68 can couple to multiple G-protein subtypes, including Gq/11, Gs, and G12/13, to initiate a diverse array of intracellular signaling pathways.[1][8]
This compound is a synthetic organic compound developed as a potent and selective PAM for GPR68.[5][6] It was identified through a structure-activity relationship (SAR) study based on the scaffold of a previously identified GPR68 PAM, ogerin.[1][4][9] As a PAM, this compound does not activate GPR68 on its own but enhances the receptor's response to its endogenous agonist, protons.[6][10] This modulation occurs through an allosteric binding site, distinct from the proton-binding site, which increases the affinity and/or efficacy of the receptor for its agonist.[4]
Quantitative Data on this compound Activity
The allosteric modulatory effect of this compound on GPR68 has been quantified, demonstrating a significant enhancement of proton-mediated signaling. Key quantitative parameters for this compound and its precursor, ogerin, are summarized below.
| Compound | Parameter | Value | Assay System | Reference |
| This compound | Allosteric Activity vs. Ogerin | 33-fold increase | Not Specified | [1][4][9] |
| Δlog(αβ/Kb) | 1.52 | Not Specified | [4] | |
| Ki (5-HT2B Receptor) | 219 nM | Radioligand Binding Assay | [5] | |
| Ki (5-HT2B Receptor, antagonist activity) | 310 nM | Not Specified | [5] | |
| EC50 (MT1 Receptor, agonist activity) | 320 nM | Not Specified | [5] | |
| EC50 (MT2 Receptor, partial agonist activity) | 540 nM | Not Specified | [5] | |
| Binding Affinity (MT1 Receptor) | 5900 nM | Not Specified | [5] | |
| Binding Affinity (MT2 Receptor) | 1100 nM | Not Specified | [5] | |
| Ogerin | pEC50 | 6.83 | Not Specified | [7] |
| Ki (A2A Receptor, antagonist effect) | 220 nM | Not Specified | [7] |
GPR68 Signaling Pathways Modulated by this compound
This compound, by potentiating proton-induced GPR68 activation, influences multiple downstream signaling cascades. The primary pathways affected are the Gq/11, Gs, and potentially the G12/13 and PI3K/Akt pathways.
Gq/11 Signaling Pathway
Activation of the Gq/11 pathway by GPR68 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[3][11] DAG, along with calcium, activates protein kinase C (PKC), which can then phosphorylate a variety of downstream targets, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[3]
Gs Signaling Pathway
GPR68 can also couple to Gs proteins, leading to the activation of adenylyl cyclase (AC).[1] AC then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] cAMP acts as a second messenger, primarily by activating protein kinase A (PKA).[1][12] PKA, in turn, phosphorylates various downstream substrates, including the cAMP response element-binding protein (CREB), which modulates gene transcription.[12]
References
- 1. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric regulation of the proton-sensing G-protein-coupled receptor GPR68 [qmro.qmul.ac.uk]
- 3. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. Scholarly Article or Book Chapter | Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) | ID: 5999n8988 | Carolina Digital Repository [cdr.lib.unc.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. Quantitative mechanical stimulation of GPR68 using a novel 96 well flow plugin - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
MS48107: A Technical Guide to a Potent and Selective GPR68 Positive Allosteric Modulator for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS48107 has emerged as a significant research tool for investigating the physiological and pathophysiological roles of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1). This document provides a comprehensive technical overview of this compound, detailing its discovery, mechanism of action, key quantitative data, and the experimental protocols utilized in its characterization. This compound is a potent, selective, bioavailable, and brain-penetrant positive allosteric modulator (PAM) of GPR68, making it a valuable asset for in vitro and in vivo studies.[1][2]
Discovered through a comprehensive structure-activity relationship (SAR) study based on the scaffold of the first-generation GPR68 PAM, ogerin, this compound exhibits a 33-fold increase in allosteric activity.[3] Its primary mechanism of action is to allosterically enhance the affinity of protons, the endogenous agonists of GPR68.[2] This potentiation of proton sensing makes this compound an invaluable tool for exploring the diverse biological processes regulated by GPR68, which include pH homeostasis, mechanotransduction, inflammation, and neurotransmission.[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, including its on-target potentiation of GPR68 and its off-target activity profile.
Table 1: On-Target Activity of this compound at Human GPR68 (cAMP Accumulation Assay)
| Parameter | Value | Description |
| pEC50 of Protons (pH) | 6.84 ± 0.03 | Potency of protons in the absence of this compound. |
| pEC50 of Protons (pH) + 10 µM this compound | 7.21 ± 0.02 | Potency of protons in the presence of 10 µM this compound. |
| pKB | 6.43 ± 0.05 | Logarithm of the equilibrium dissociation constant of this compound. |
| α | 11.1 ± 1.1 | Cooperativity factor for agonist affinity. |
| Emax | 100% | Maximum efficacy of protons. |
Data extracted from the primary publication: Yu, X., et al. (2019). Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68). Journal of Medicinal Chemistry.
Table 2: Off-Target Activity of this compound
| Target | Assay Type | Value |
| 5-HT2B Receptor | Binding Affinity (Ki) | 219 nM[4][5] |
| 5-HT2B Receptor | Functional Antagonism (Ki) | 310 nM[4][5] |
| Melatonin MT1 Receptor | Full Agonist Activity (EC50) | 320 nM[4][5] |
| Melatonin MT2 Receptor | Partial Agonist Activity (EC50) | 540 nM[4][5] |
| Melatonin MT1 Receptor | Binding Affinity | 5900 nM[4][5] |
| Melatonin MT2 Receptor | Binding Affinity | 1100 nM[4][5] |
Table 3: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Condition | Result |
| Administration Route | Single Intraperitoneal Injection | - |
| Dose | 25 mg/kg | - |
| Plasma Exposure (0.5 h) | - | > 10 µM[4][5] |
| Brain Exposure (0.5 h) | - | > 10 µM[4][5] |
| Duration of High Exposure | - | Maintained for 2 hours[4][5] |
Signaling Pathways and Experimental Workflows
GPR68 Signaling Pathways Modulated by this compound
GPR68 is a pleiotropic receptor that couples to multiple G protein signaling pathways, primarily Gs, Gq/11, and G12/13. This compound, as a PAM, enhances the receptor's response to proton stimulation, thereby amplifying these downstream signals.
Experimental Workflow: In Vitro cAMP Accumulation Assay
The following diagram outlines a typical workflow for assessing the potentiation of GPR68-mediated cAMP production by this compound.
Detailed Experimental Protocols
cAMP Accumulation Assay
This protocol is adapted from the methods described in the primary literature for characterizing this compound.
-
Cell Culture and Transfection:
-
HEK293T cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are transiently co-transfected with a plasmid encoding human GPR68 and a GloSensor cAMP reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Twenty-four hours post-transfection, cells are harvested and seeded into white, clear-bottom 96-well plates at a density of approximately 20,000 cells per well.
-
On the day of the assay, the culture medium is replaced with a CO2-independent medium containing 2% GloSensor cAMP reagent.
-
Cells are incubated for 2 hours at room temperature in the dark to allow for substrate equilibration.
-
A baseline luminescence reading is taken.
-
Cells are pre-treated with various concentrations of this compound (or vehicle control) for 15 minutes.
-
Cells are then stimulated with assay buffers of varying pH (e.g., pH 8.0 to 5.6) to generate a proton concentration-response curve.
-
Luminescence is measured kinetically for at least 30 minutes using a plate reader.
-
-
Data Analysis:
-
The peak luminescence signal is normalized to the baseline.
-
Proton concentration-response curves in the absence and presence of this compound are plotted using non-linear regression.
-
pEC50, Emax, pKB, and α values are calculated using the allosteric operational model.
-
Intracellular Calcium Mobilization Assay
This protocol is a representative method for assessing GPR68's coupling to the Gq/11 pathway.
-
Cell Culture and Dye Loading:
-
HEK293T cells stably expressing human GPR68 are seeded into black-wall, clear-bottom 96-well plates and grown to confluence.
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
After incubation, the dye-containing solution is removed, and cells are washed with the buffer.
-
-
Assay Procedure:
-
The assay plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
A baseline fluorescence reading is established.
-
Cells are stimulated with an acidic buffer (e.g., pH 6.8) in the presence or absence of this compound.
-
Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence is calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
The data is analyzed to determine the effect of this compound on proton-stimulated calcium mobilization.
-
Conclusion
This compound is a highly valuable chemical probe for the scientific community. Its enhanced potency and favorable pharmacokinetic profile, as compared to earlier modulators, enable more robust and reliable investigation of GPR68 function. The detailed data and protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of this important proton-sensing receptor in both health and disease.
References
chemical structure and properties of MS48107
An In-depth Technical Guide to MS48107: A Potent GPR68 Positive Allosteric Modulator
Introduction
This compound is a novel small molecule that functions as a potent and selective positive allosteric modulator (PAM) for the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1).[1][2][3] GPR68 is a proton-sensing receptor that is activated by extracellular acidification and is implicated in a variety of physiological and pathophysiological processes.[4][5] Expressed abundantly in the brain, GPR68 is believed to play significant roles in learning and memory.[5][6]
The study of GPR68 has been historically challenged by a lack of selective chemical tools.[5][6] this compound emerged from a comprehensive structure-activity relationship (SAR) study based on the scaffold of the first-generation GPR68 PAM, ogerin.[2][5][6] Exhibiting a 33-fold increase in allosteric activity compared to its predecessor, this compound offers a powerful tool for in vitro and in vivo investigation of GPR68 function.[5][6][7][8][9] Notably, it is bioavailable and readily crosses the blood-brain barrier in mice, making it suitable for neurological studies.[1][2][6][7] This document provides a comprehensive overview of the chemical structure, properties, and experimental characterization of this compound.
Chemical Structure and Physicochemical Properties
This compound is a complex organic molecule with a defined chemical structure and distinct physicochemical properties.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (5-fluoro-2-hydroxyphenyl)(4-amino-6-(((4-phenoxyphenyl)methyl)amino)-1,3,5-triazin-2-yl)methanol | N/A |
| CAS Number | 2375070-79-2 | [1] |
| Molecular Formula | C₂₃H₂₀FN₅O₂ | [1] |
| Molecular Weight | 417.44 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| SMILES | OCC1=CC=CC(F)=C1C2=NC(N)=NC(NCC3=CC=C(OC4=CC=CC=C4)C=C3)=N2 | [1] |
| Solubility | DMSO: 100 mg/mL (239.56 mM) | [1] |
| Storage (Solid) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Biological Properties and Mechanism of Action
This compound is characterized by its high potency and selectivity as a GPR68 PAM. It does not activate the receptor on its own but enhances the receptor's sensitivity to its endogenous ligand, protons (H⁺).
Mechanism of Action
This compound binds to an allosteric site on GPR68, distinct from the orthosteric proton-binding site.[10] This binding event induces a conformational change that increases the affinity of the receptor for protons (a phenomenon known as α-cooperativity).[2] By potentiating the proton-induced activation of GPR68, this compound enhances downstream signaling cascades. GPR68 is known to couple to multiple G protein pathways, primarily Gs and Gq/11.[5][6] Activation of Gs stimulates adenylyl cyclase to produce cyclic AMP (cAMP), while Gq/11 activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca²⁺) and activate protein kinase C (PKC).[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | 2375070-79-2 | Data Sheet | BioChemPartner [biochempartner.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Scholarly Article or Book Chapter | Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) | ID: 5999n8988 | Carolina Digital Repository [cdr.lib.unc.edu]
- 9. Item - Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - American Chemical Society - Figshare [acs.figshare.com]
- 10. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MS48107 in Elucidating GPR68 Function in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-protein coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1), is a proton-sensing receptor abundantly expressed in the central nervous system (CNS). Its activation by extracellular pH changes has implicated it in a variety of physiological and pathological processes, including synaptic plasticity, fear memory, and neuroprotection against ischemic injury. The study of GPR68 in the complex environment of the CNS has been significantly advanced by the development of selective pharmacological tools. This technical guide focuses on MS48107, a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of GPR68. We will provide an in-depth overview of its properties, its use in key experimental protocols, and the crucial data it has helped generate in understanding the role of GPR68 in the CNS.
Introduction to this compound
This compound is a small molecule that enhances the sensitivity of GPR68 to its endogenous ligand, protons (H⁺). Developed as a more potent analog of the first-in-class GPR68 PAM, ogerin, this compound exhibits a 33-fold greater allosteric activity.[1][2] Its ability to cross the blood-brain barrier makes it an invaluable tool for in vivo studies of GPR68 function in the CNS.[1][2]
Physicochemical and Pharmacokinetic Properties of this compound
A summary of the known quantitative data for this compound is presented in the tables below.
| Property | Value | Reference |
| Allosteric Activity Enhancement (vs. Ogerin) | 33-fold | [1][2] |
| Brain Penetrance | Yes | [1][2] |
Table 1: Key Properties of this compound
| Parameter | Species | Dose | Route | Cmax (Plasma) | Cmax (Brain) | Time to Cmax | Reference |
| Exposure | Mouse | 25 mg/kg | Intraperitoneal | >10 µM | >10 µM | 0.5 hours | [3] |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Receptor/Channel | Binding Affinity (Ki) / Activity (EC50) | Reference |
| 5-HT2B | Ki = 219 nM (moderate affinity, weak antagonist) | [3] |
| MT1 | EC50 = 320 nM (weak full agonist), Ki = 5900 nM (low affinity) | [3] |
| MT2 | EC50 = 540 nM (weak partial agonist), Ki = 1100 nM (low affinity) | [3] |
Table 3: Off-Target Activity of this compound
GPR68 Signaling Pathways in the Central Nervous System
GPR68 is known to couple to two primary G-protein signaling pathways in the CNS, leading to distinct downstream effects. This compound, as a PAM, potentiates these responses in the presence of acidic conditions.
-
Gq/11 Pathway: Activation of the Gq/11 pathway by GPR68 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC). This pathway is implicated in processes such as synaptic plasticity and neuroprotection.[4]
-
Gs Pathway: GPR68 can also couple to the Gs protein, leading to the activation of adenylyl cyclase (AC) and the subsequent production of cyclic AMP (cAMP). The Gs/cAMP pathway is involved in various cellular processes, including gene expression and neuronal excitability.[2]
It is important to note that the parent compound of this compound, ogerin, has been shown to be a biased PAM, preferentially potentiating the Gs-cAMP pathway while having a lesser effect on or even reducing Gq-mediated calcium signals.[4] The precise bias of this compound remains to be fully elucidated.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanical and chemical activation of GPR68 probed with a genetically encoded fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on GPR68 and the Use of MS48107: A Technical Guide
This technical guide provides an in-depth overview of the foundational research on the proton-sensing G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1). It details the receptor's signaling pathways, physiological roles, and involvement in various disease states, with a particular focus on its modulation by the selective positive allosteric modulator (PAM), MS48107. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, cell biology, and medicine.
Quantitative Data on GPR68 Modulators
The following tables summarize key quantitative data for this compound and other relevant GPR68 modulators.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | Parameter | Value (nM) |
| GPR68 | Allosteric Modulation | - | Potent and selective PAM[1][2] |
| 5-HT2B Receptor | Binding Affinity | Ki | 219[3] |
| 5-HT2B Receptor | Antagonist Activity | Ki | 310[3] |
| MT1 Receptor | Agonist Activity | EC50 | 320[3] |
| MT2 Receptor | Partial Agonist Activity | EC50 | 540[3] |
| MT1 Receptor | Binding Affinity | Ki | 5900[3] |
| MT2 Receptor | Binding Affinity | Ki | 1100[3] |
Table 2: In Vivo Pharmacokinetics of this compound
| Animal Model | Administration Route | Dose | Plasma Concentration | Brain Concentration | Time Point |
| Swiss Albino Mice | Intraperitoneal | 25 mg/kg | >10 µM | >10 µM | 0.5 - 2 hours[3] |
Table 3: GPR68 Activation Parameters
| Activator | Parameter | pH |
| Protons (H+) | Inactive State | 7.8[4][5] |
| Protons (H+) | Full Activation | ≤ 6.8[4][5] |
GPR68 Signaling Pathways
GPR68 is a pleiotropic receptor that couples to multiple G protein families, including Gq/11, Gs, and G12/13, to initiate a variety of downstream signaling cascades.[3][6] The activation of these pathways is often context-dependent, varying with cell type and the nature of the stimulus.
GPR68 Gq/11 Signaling Pathway
Activation of the Gq/11 pathway is a primary signaling mechanism for GPR68.[7] This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[5][8][9]
GPR68 Gs Signaling Pathway
GPR68 can also couple to the Gs protein, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger that activates protein kinase A (PKA).[9] The Gs-cAMP-PKA axis is particularly relevant in cancer-associated fibroblasts (CAFs) where it mediates the production of pro-inflammatory cytokines like IL-6.[9]
GPR68 G12/13 Signaling Pathway
Coupling of GPR68 to G12/13 proteins activates the Rho family of small GTPases, including RhoA.[1] This pathway is crucial for regulating the actin cytoskeleton, cell migration, and proliferation. In the context of GPR68, the G12/13-RhoA pathway has been implicated in the inhibition of cancer cell migration.[10]
Experimental Protocols
This section outlines the methodologies for key experiments used to study GPR68 function and modulation by compounds like this compound. These protocols are based on information from various sources and provide a general framework. For detailed, step-by-step instructions, it is recommended to consult the primary literature.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR68 activation, typically via the Gq/11 pathway.
-
Cell Lines: HEK293 or CHO cells stably expressing human GPR68 are commonly used.[11] To enhance the signal, cells can be co-transfected with a promiscuous G protein like Gα15 or Gαqi5.[11]
-
Reagents:
-
Procedure:
-
Seed GPR68-expressing cells in a black-walled, clear-bottom 96- or 384-well plate and culture overnight.
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Acquire a baseline fluorescence reading using a fluorescence plate reader (e.g., FLIPR).
-
Add the GPR68 agonist (e.g., by changing to a buffer with a lower pH) and/or the test compound (this compound) and immediately measure the change in fluorescence over time.
-
Data are typically expressed as the change in fluorescence intensity or as a ratio relative to the baseline.
-
cAMP Accumulation Assay
This assay quantifies the production of cyclic AMP, the second messenger generated upon GPR68 activation of the Gs pathway.
-
Cell Lines: HEK293T or other suitable cells co-transfected with GPR68 and a cAMP reporter plasmid (e.g., GloSensor).[13]
-
Reagents:
-
cAMP detection kit (e.g., HTRF-based or luminescence-based kits).
-
Cell assay buffer.
-
GPR68 agonist (e.g., acidic buffer).
-
Test compound (e.g., this compound).
-
-
Procedure:
-
Plate GPR68-expressing cells in a suitable multi-well plate (e.g., 384-well white, clear-bottom plate).
-
Incubate cells with the GPR68 agonist and/or test compound for a specified period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's protocol.
-
Data are typically normalized to a positive control (e.g., forskolin, a direct activator of adenylyl cyclase) and a vehicle control.
-
Inositol Phosphate (IP) Formation Assay
This assay measures the accumulation of inositol phosphates, downstream products of PLC activation, to assess Gq/11 pathway engagement.
-
Cell Lines: Caco-2 cells stably overexpressing GPR68 or other suitable cell lines.[1]
-
Reagents:
-
IP-One HTRF assay kit or similar.
-
LiCl solution (to inhibit IP degradation).
-
GPR68 agonist (e.g., acidic buffer).
-
Test compound (e.g., this compound).
-
-
Procedure:
-
Seed GPR68-expressing cells in a multi-well plate.
-
Pre-incubate cells with LiCl to allow for the accumulation of inositol monophosphate (IP1).
-
Stimulate the cells with the GPR68 agonist and/or test compound for a defined time (e.g., 30 minutes).
-
Lyse the cells and measure IP1 levels using an HTRF-based assay according to the manufacturer's instructions.
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Cell Migration Assay (Transwell Assay)
This assay assesses the effect of GPR68 activation on the migratory capacity of cells.
-
Cell Lines: Cancer cell lines with endogenous or exogenous GPR68 expression (e.g., prostate or ovarian cancer cells).[10]
-
Reagents:
-
Transwell inserts (with appropriate pore size).
-
Chemoattractant (e.g., serum-containing medium).
-
Cell staining solution (e.g., crystal violet).
-
-
Procedure:
-
Place transwell inserts into the wells of a 24-well plate containing a chemoattractant in the lower chamber.
-
Seed GPR68-expressing cells in serum-free medium in the upper chamber of the transwell insert.
-
Incubate the plate for a period sufficient to allow cell migration (e.g., 24 hours).
-
Remove non-migrated cells from the upper surface of the insert membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Quantify the migrated cells by counting under a microscope or by eluting the dye and measuring its absorbance.
-
In Vivo Studies with this compound
This provides a general framework for assessing the in vivo effects of this compound. Specific experimental designs will depend on the research question.
-
Animal Model: Swiss Albino mice or other appropriate models.[3]
-
Compound Formulation: this compound can be dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
Administration: A single intraperitoneal injection of 25 mg/kg has been shown to achieve significant brain and plasma concentrations.[3]
-
Outcome Measures: Depending on the study, outcome measures could include behavioral tests, analysis of tissue pathology, or measurement of biomarkers in plasma or tissue samples.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for investigating GPR68 and the effects of this compound.
This guide provides a comprehensive starting point for researchers interested in GPR68 and its modulation by this compound. The provided data, pathway diagrams, and experimental outlines should facilitate the design and execution of further studies in this exciting area of research.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. uniprot.org [uniprot.org]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Expression of GPR68, an Acid-Sensing Orphan G Protein-Coupled Receptor, in Breast Cancer [frontiersin.org]
- 9. GPR68: An Emerging Drug Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Molecular basis of proton-sensing by G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Physiological Functions of GPR68 with the Potent and Selective Positive Allosteric Modulator MS48107: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor that plays a crucial role in a variety of physiological and pathophysiological processes. Its activation by extracellular acidosis links it to conditions such as cancer, inflammation, and cardiovascular diseases. The study of GPR68 has been significantly advanced by the development of selective pharmacological tools. This technical guide provides an in-depth exploration of the physiological functions of GPR68, with a focus on the use of MS48107, a potent and selective positive allosteric modulator (PAM). We will delve into the signaling pathways of GPR68, present quantitative data on the activity of this compound, and provide detailed experimental protocols for key assays used to investigate GPR68 function.
Introduction to GPR68
GPR68 is a class A G protein-coupled receptor that functions as a sensor for extracellular protons.[1][2] It is activated by acidic pH, typically in the range of 6.5 to 7.0, and is largely inactive at physiological pH (around 7.4).[3][4] This unique activation mechanism positions GPR68 as a critical mediator of cellular responses to acidic microenvironments, which are characteristic of various pathological states including tumors, sites of inflammation, and ischemic tissues.[1][5]
GPR68 is widely expressed in various tissues and cell types, including the brain, spleen, heart, lungs, and kidneys.[5] Its expression is also noted in immune cells, fibroblasts, smooth muscle cells, and vascular endothelial cells.[5] The diverse expression pattern of GPR68 underscores its involvement in a broad spectrum of physiological processes.
Functionally, GPR68 has been implicated in:
-
Cancer: GPR68 can have both pro- and anti-tumorigenic roles depending on the cancer type and context. It can influence tumor growth, metastasis, and the tumor microenvironment.[1][5]
-
Inflammation: GPR68 is involved in inflammatory responses, with studies showing its role in macrophage and dendritic cell function.[5]
-
Cardiovascular Physiology: GPR68 acts as a mechanosensor in vascular endothelial cells, responding to fluid shear stress and playing a role in vascular remodeling and function.
-
Bone Metabolism: GPR68 is expressed in osteoblasts and is involved in bone resorption in response to acidosis.[5]
This compound: A Potent and Selective GPR68 PAM
The elucidation of GPR68's functions has been greatly facilitated by the development of specific pharmacological modulators. This compound is a potent and selective positive allosteric modulator of GPR68.[6][7] As a PAM, this compound does not activate the receptor on its own but enhances the receptor's response to its natural agonist, in this case, protons. This property makes this compound an invaluable tool for studying the physiological consequences of GPR68 activation in a controlled manner.
This compound was developed through a structure-activity relationship (SAR) study based on the first-generation GPR68 PAM, ogerin.[8] this compound exhibits a 33-fold increased allosteric activity compared to ogerin, demonstrating its enhanced potency.[8][9][10][11]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the available quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Parameter | Value | Reference |
| GPR68 | Allosteric Modulation | Allosteric Activity vs. Ogerin | 33-fold increase | [8][9][10][11] |
| MT1 Receptor | Agonist Activity | EC50 | 320 nM | [1] |
| MT2 Receptor | Partial Agonist Activity | EC50 | 540 nM | [1] |
| 5-HT2B Receptor | Antagonist Activity | Ki | 310 nM | [1] |
| MT1 Receptor | Binding Affinity | Ki | 5900 nM | [1] |
| MT2 Receptor | Binding Affinity | Ki | 1100 nM | [1] |
| 5-HT2B Receptor | Binding Affinity | Ki | 219 nM | [1] |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Route of Administration | Dose | Plasma Concentration (at 0.5h) | Brain Concentration (at 0.5h) | Duration of High Exposure | Reference |
| Bioavailability and Brain Penetration | Intraperitoneal | 25 mg/kg | > 10 µM | > 10 µM | Maintained for 2 hours | [1] |
GPR68 Signaling Pathways
GPR68 activation by protons, potentiated by this compound, initiates downstream signaling through multiple G protein-coupled pathways, primarily Gq/11, Gs, and G12/13.
Gq/11 Signaling Pathway
Activation of the Gq/11 pathway by GPR68 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and DAG activates protein kinase C (PKC), leading to various cellular responses.
Caption: GPR68 Gq/11 Signaling Pathway.
Gs Signaling Pathway
Coupling of GPR68 to Gs proteins results in the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily by activating Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including transcription factors like CREB, to modulate gene expression and cellular function.
Caption: GPR68 Gs Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of GPR68 and the effects of this compound.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR68 activation.
Experimental Workflow:
Caption: Workflow for Intracellular Calcium Mobilization Assay.
Detailed Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably expressing human GPR68 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Plate the cells in black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye, such as Fluo-4 AM (e.g., 2 µM), and an anion-exchange inhibitor, such as probenecid (B1678239) (e.g., 2.5 mM), in Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Addition and Stimulation:
-
Prepare serial dilutions of this compound in HBSS.
-
Prepare acidic stimulation buffers with varying pH values (e.g., from pH 7.4 down to pH 6.0).
-
After the dye loading incubation, wash the cells twice with HBSS.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).
-
Initiate fluorescence reading and, after establishing a stable baseline, add 50 µL of the acidic stimulation buffer to each well.
-
-
Data Acquisition and Analysis:
-
Record the fluorescence intensity over time.
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response.
-
Plot the normalized response against the proton concentration (calculated from pH) and fit the data to a sigmoidal dose-response curve to determine the EC50 of proton activation in the presence and absence of different concentrations of this compound.
-
cAMP Accumulation Assay
This assay quantifies the production of cyclic AMP following GPR68-Gs pathway activation.
Experimental Workflow:
Caption: Workflow for cAMP Accumulation Assay.
Detailed Protocol:
-
Cell Transfection and Plating:
-
Co-transfect HEK293 cells with a plasmid encoding GPR68 and a GloSensor™-22F cAMP plasmid using a suitable transfection reagent.
-
24 hours post-transfection, plate the cells in a white, clear-bottom 96-well plate at a density of 20,000 cells per well.
-
-
Assay Procedure:
-
On the day of the assay, equilibrate the cells with the GloSensor™ cAMP Reagent in CO2-independent medium for 2 hours at room temperature.
-
Prepare serial dilutions of this compound and acidic stimulation buffers as described for the calcium assay.
-
Add this compound or vehicle to the wells and incubate for 15 minutes.
-
Add the acidic stimulation buffer to the wells.
-
-
Data Acquisition and Analysis:
-
Measure luminescence immediately using a plate reader.
-
Plot the luminescence signal against the concentration of the stimulus (protons) to generate dose-response curves.
-
Determine the EC50 values for proton-induced cAMP production in the presence and absence of this compound.
-
Conclusion
GPR68 stands as a promising therapeutic target for a range of diseases characterized by local acidosis. The development of potent and selective PAMs like this compound provides researchers with a critical tool to dissect the complex physiological and pathological roles of this receptor. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued exploration of GPR68 biology and the development of novel therapeutics targeting this important proton sensor. It is anticipated that further studies utilizing this compound will continue to unravel the intricate functions of GPR68 and pave the way for innovative treatment strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. promega.com [promega.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GloSensor™ Technology [promega.com]
- 8. Activation of pH-Sensing Receptor OGR1 (GPR68) Induces ER Stress Via the IRE1α/JNK Pathway in an Intestinal Epithelial Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR68 G protein-coupled receptor 68 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Designing and developing PAM-antagonists for GPR68 - Xi-Ping Huang [grantome.com]
- 11. (PDF) Allosteric modulators enhance agonist efficacy by increasing the residence time of a GPCR in the active state. (2021) | Anne-Marinette Cao | 47 Citations [scispace.com]
Preliminary Studies on the Therapeutic Potential of MS48107: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS48107 is a novel small molecule that has emerged as a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68).[1][2] GPR68, an understudied orphan receptor, is a proton-sensing receptor that is activated by extracellular acidity.[3] It is highly expressed in the brain and is implicated in various physiological processes, including learning and memory.[4][5][6] The development of this compound, which evolved from an earlier GPR68 PAM known as ogerin (B609720), represents a significant advancement in the pharmacological tools available to probe the function of GPR68.[2][5] This technical guide provides a comprehensive overview of the preliminary studies on this compound, focusing on its mechanism of action, pharmacokinetic profile, and therapeutic potential, with a detailed presentation of the associated experimental data and protocols.
Core Compound Characteristics
This compound was identified through a structure-activity relationship (SAR) study based on the ogerin scaffold, resulting in a compound with a 33-fold increase in allosteric activity.[4][5][6][7] It demonstrates high selectivity for GPR68 over other closely related proton-sensing GPCRs and a panel of 48 other common drug targets.[4][5][6] A key advantage of this compound is its ability to cross the blood-brain barrier, making it a valuable tool for in vivo studies of GPR68 function in the central nervous system.[1][2][3][4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Activity Profile of this compound
| Target | Assay Type | Parameter | Value (nM) | Reference |
| GPR68 | Allosteric Modulation | - | 33-fold > ogerin | [4][5][6][7] |
| 5-HT2B Receptor | Binding Affinity | Ki | 219 | [1] |
| 5-HT2B Receptor | Functional Activity | Ki (antagonist) | 310 | [1] |
| MT1 Receptor | Binding Affinity | - | 5900 | [1] |
| MT1 Receptor | Functional Activity | EC50 (full agonist) | 320 | [1] |
| MT2 Receptor | Binding Affinity | - | 1100 | [1] |
| MT2 Receptor | Functional Activity | EC50 (partial agonist) | 540 | [1] |
Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice
| Route of Administration | Dose (mg/kg) | Time Point (hours) | Plasma Concentration (µM) | Brain Concentration (µM) | Reference |
| Intraperitoneal | 25 | 0.5 | >10 | >10 | [1] |
| Intraperitoneal | 25 | 2 | Maintained High | Maintained High | [1] |
Signaling Pathways and Mechanism of Action
This compound acts as a positive allosteric modulator of GPR68. This means it does not activate the receptor on its own but enhances the receptor's response to its endogenous ligand, which are protons (H+). GPR68 is known to couple to G proteins, leading to the stimulation of downstream signaling cascades, including the production of inositol (B14025) phosphate (B84403) (IP) and mobilization of intracellular calcium (Ca2+).[3] The potentiation of the GPR68-Gs pathway has also been reported.[5][6][7]
Caption: GPR68 signaling pathway modulated by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these preliminary findings.
In Vitro Allosteric Modulation Assay
A common method to assess allosteric modulation is through a functional assay that measures alterations in the potency and/or efficacy of the orthosteric agonist.[8]
Objective: To determine the positive allosteric modulatory effect of this compound on proton-induced GPR68 activation.
Cell Line: HEK293 cells stably expressing human GPR68.
Methodology:
-
Cell Culture: HEK293-GPR68 cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Preparation: A concentration-response curve of this compound is prepared.
-
Assay Procedure:
-
Cells are washed and incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Varying concentrations of this compound are added to the wells.
-
A sub-maximal concentration of the agonist (protons, by adjusting the pH of the buffer) is added to stimulate the receptor.
-
Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
-
Data Analysis: The potentiation of the proton-induced response by this compound is quantified to determine its allosteric effect.
Caption: Workflow for in vitro allosteric modulation assay.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the plasma and brain concentrations of this compound after systemic administration.
Animal Model: Swiss Albino mice.[1]
Methodology:
-
Compound Administration: A single intraperitoneal injection of this compound (25 mg/kg) is administered to the mice.[1]
-
Sample Collection: At specified time points (e.g., 0.5 and 2 hours), blood and brain tissue are collected.
-
Sample Processing:
-
Blood is processed to obtain plasma.
-
Brain tissue is homogenized.
-
-
Bioanalysis: The concentrations of this compound in plasma and brain homogenates are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The pharmacokinetic parameters, including plasma and brain exposure levels, are calculated.
Therapeutic Potential and Future Directions
The potentiation of GPR68 signaling by this compound in the brain suggests its potential for treating neurological and psychiatric disorders where GPR68 is implicated. The parent compound, ogerin, has been shown to inhibit fear conditioning in mice, indicating a possible role for GPR68 modulators in anxiety-related disorders.[3] Furthermore, ogerin has demonstrated anti-fibrotic effects by inhibiting TGF-β-induced myofibroblast differentiation, suggesting a potential therapeutic application for this compound in fibrotic diseases.[3]
As of the current literature, there is no evidence of this compound having entered human clinical trials. Future preclinical studies should focus on establishing a clearer link between GPR68 modulation by this compound and behavioral or pathological outcomes in relevant animal models of disease. These studies will be critical in determining the translational potential of this compound and justifying its advancement into clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scholarly Article or Book Chapter | Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) | ID: 5999n8988 | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparing MS48107 for In Vivo Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS48107 is a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), a proton-sensing receptor implicated in a variety of physiological and pathophysiological processes.[1][2] As a bioavailable and brain-penetrant small molecule in mice, this compound serves as a critical tool for investigating the in vivo roles of GPR68.[1][3] This document provides detailed application notes and protocols for the preparation and in vivo use of this compound, aimed at facilitating robust and reproducible preclinical research.
Chemical and Pharmacological Properties
A comprehensive understanding of the characteristics of this compound is essential for proper experimental design.
| Property | Value | Reference |
| Chemical Formula | C₂₃H₂₀FN₅O₂ | [4] |
| Molecular Weight | 417.44 g/mol | [4] |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of GPR68 | [5] |
| Bioavailability | Orally bioavailable and brain-penetrant in mice | [1][3] |
| Off-Target Activity | Weak full agonist at MT1 receptor (EC₅₀ = 320 nM), weak partial agonist at MT2 receptor (EC₅₀ = 540 nM). Weak antagonist at 5-HT2B receptors (Ki = 310 nM). | [4] |
GPR68 Signaling Pathway
GPR68 activation by extracellular protons is potentiated by this compound. This receptor is coupled to multiple G protein signaling pathways, primarily Gαs and Gαq/11, and potentially Gα12/13.[3][6] This dual coupling leads to the activation of downstream second messengers, including cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), and intracellular calcium (Ca²⁺), ultimately influencing a wide range of cellular functions.[6][7]
In Vivo Study Preparation: Formulation and Administration
The success of in vivo studies hinges on the appropriate formulation and administration of this compound. Below are two established protocols for preparing this compound for intraperitoneal (IP) injection in mice. It is recommended to prepare the working solution fresh on the day of use.[4] If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[4]
Formulation Protocols
| Protocol | Component | Percentage (v/v) | Order of Addition |
| Protocol 1 | DMSO | 10% | 1 |
| PEG300 | 40% | 2 | |
| Tween-80 | 5% | 3 | |
| Saline | 45% | 4 | |
| Protocol 2 | DMSO | 10% | 1 |
| 20% SBE-β-CD in Saline | 90% | 2 |
Note: The solubility in both formulations is ≥ 2.5 mg/mL (5.99 mM).[4]
Experimental Protocol: Intraperitoneal (IP) Injection in Mice
This protocol outlines the steps for the intraperitoneal administration of the prepared this compound formulation.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct injection volume based on the desired dosage.
-
Aseptic Technique: Swab the injection site (lower right abdominal quadrant) with 70% ethanol.
-
Injection:
-
Manually restrain the mouse, tilting the body downward to allow the abdominal organs to move cranially.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid (e.g., urine, blood) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the calculated volume of the this compound formulation.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
In Vivo Data Summary
The following table summarizes available in vivo data for this compound in mice.
| Parameter | Value | Animal Model | Administration Route | Dosage | Reference |
| Plasma Exposure | > 10 µM at 0.5h, sustained for 2h | Swiss Albino mice | Intraperitoneal | 25 mg/kg | [4] |
| Brain Exposure | > 10 µM at 0.5h, sustained for 2h | Swiss Albino mice | Intraperitoneal | 25 mg/kg | [4] |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life for this compound are not yet publicly available.
Application Notes and Considerations
-
Formulation Stability: While specific stability data for these formulations is not published, it is best practice to prepare solutions fresh daily to ensure consistency and avoid potential degradation.[4] Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[4]
-
Off-Target Effects: At higher concentrations, researchers should be mindful of the potential for off-target effects at melatonin (B1676174) and serotonin (B10506) receptors.[4] Appropriate control experiments, including vehicle-treated groups, are crucial.
-
In Vivo Efficacy Models: Given GPR68's role in sensing the acidic tumor microenvironment and its expression in various cancers, this compound is a valuable tool for in vivo cancer models.[6] Its brain-penetrant nature also makes it suitable for investigating the role of GPR68 in neurological and psychiatric disorders.[3][8]
-
Experimental Workflow: A typical experimental workflow for an in vivo efficacy study with this compound is depicted below.
Conclusion
This compound is a powerful pharmacological tool for elucidating the in vivo functions of GPR68. Careful consideration of its properties, appropriate formulation, and standardized administration protocols are paramount for generating high-quality, reproducible data. These application notes and protocols provide a comprehensive guide to aid researchers in the successful implementation of in vivo studies with this compound.
References
- 1. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) | ID: 5999n8988 | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. GPR68: An Emerging Drug Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GPCR OGR1 (GPR68) mediates diverse signalling and contraction of airway smooth muscle in response to small reductions in extracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS48107 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of MS48107, a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), in various mouse models. The following sections detail the mechanism of action of this compound, its pharmacokinetic properties, and detailed protocols for its use in fear conditioning, cancer, and neuroinflammation models.
Mechanism of Action
This compound is a positive allosteric modulator of GPR68, a proton-sensing G protein-coupled receptor.[1][2] By binding to an allosteric site on the receptor, this compound enhances the receptor's sensitivity to protons (H+), which are its endogenous ligands. GPR68 activation is known to initiate downstream signaling through multiple G protein pathways, including Gq/11, Gs, and G12/13. This can lead to a variety of cellular responses, including increases in intracellular calcium (via the Gq/11 pathway) and cyclic AMP (cAMP) (via the Gs pathway), as well as activation of the RhoA pathway (via the G12/13 pathway).[3][4] Due to its ability to cross the blood-brain barrier, this compound is a valuable tool for investigating the role of GPR68 in both peripheral tissues and the central nervous system.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vivo Pharmacokinetics of this compound in Mice [1]
| Parameter | Value |
| Dose | 25 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) |
| Mouse Strain | Swiss Albino |
| Time to Peak Plasma Concentration | 0.5 hours |
| Peak Plasma Concentration | > 10 µM |
| Time to Peak Brain Concentration | 0.5 hours |
| Peak Brain Concentration | > 10 µM |
| Duration of High Exposure (>10 µM) | 2 hours |
Table 2: Solubility of this compound for In Vivo Administration [1]
| Protocol | Solvents | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
GPR68 Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by GPR68.
GPR68 Signaling Pathways
Experimental Workflow for In Vivo Administration
The following diagram provides a general workflow for in vivo studies using this compound.
General Experimental Workflow
Detailed Experimental Protocols
The following are detailed, proposed protocols for the administration of this compound in various mouse models. These protocols are based on the known properties of this compound and established methodologies for these models. Researchers should optimize these protocols based on their specific experimental needs.
Fear Conditioning Model
This protocol is designed to assess the effect of this compound on the acquisition, consolidation, or retrieval of fear memory.
Materials:
-
This compound
-
Vehicle (see Table 2)
-
Standard fear conditioning apparatus
-
Male C57BL/6J mice (8-12 weeks old)
Protocol:
-
Habituation (Day 1):
-
Handle mice for 2-3 minutes each.
-
Place each mouse in the conditioning chamber for 5-10 minutes without any stimuli.[5]
-
-
Conditioning (Day 2):
-
Administer this compound (25 mg/kg, i.p.) or vehicle 30 minutes before placing the mouse in the conditioning chamber.[1]
-
Allow the mouse to explore the chamber for a 2-3 minute baseline period.
-
Present a conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2.8 kHz for 30 seconds).[6]
-
Co-terminate the CS with an unconditioned stimulus (US), a mild foot shock (e.g., 0.5-0.7 mA for 2 seconds).[6]
-
Repeat the CS-US pairing 2-4 more times with an inter-trial interval of 1-2 minutes.
-
Remove the mouse from the chamber 1-2 minutes after the final pairing.
-
-
Contextual Fear Testing (Day 3):
-
Place the mouse back into the same conditioning chamber.
-
Record freezing behavior for 5 minutes in the absence of the CS and US.[7]
-
-
Cued Fear Testing (Day 4):
-
Place the mouse in a novel context (different shape, flooring, and odor).
-
Allow a 2-3 minute baseline period.
-
Present the CS (tone) for 3 minutes and record freezing behavior.[7]
-
Data Analysis:
-
Quantify the percentage of time spent freezing during the contextual and cued fear tests.
Subcutaneous Tumor Xenograft Model
This protocol is for evaluating the anti-tumor efficacy of this compound in a subcutaneous cancer model.
Materials:
-
This compound
-
Vehicle (see Table 2)
-
Cancer cell line of interest (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)
-
Matrigel
-
Immunocompromised or syngeneic mice (strain dependent on the cell line)
Protocol:
-
Tumor Cell Implantation:
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
-
This compound Administration:
-
Administer this compound (25 mg/kg, i.p.) or vehicle daily or every other day. The dosing frequency should be determined based on the tumor growth rate and the 2-hour high exposure window of this compound.
-
Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Tumor tissue can be processed for histological analysis, immunohistochemistry, or molecular analysis.
-
Data Analysis:
-
Compare tumor growth curves, final tumor volumes, and weights between the this compound-treated and vehicle-treated groups.
Experimental Autoimmune Encephalomyelitis (EAE) Model of Neuroinflammation
This protocol is designed to assess the therapeutic potential of this compound in a mouse model of multiple sclerosis.
Materials:
-
This compound
-
Vehicle (see Table 2)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Female C57BL/6J mice (8-12 weeks old)
Protocol:
-
EAE Induction (Day 0):
-
This compound Treatment:
-
Prophylactic Treatment: Begin daily administration of this compound (25 mg/kg, i.p.) or vehicle on Day 0 and continue throughout the study.
-
Therapeutic Treatment: Begin daily administration of this compound (25 mg/kg, i.p.) or vehicle upon the onset of clinical signs (typically around day 10-12).
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score them on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead[10]
-
-
-
Endpoint Analysis:
-
At the peak of the disease or a predetermined endpoint, euthanize the mice.
-
Collect spinal cords and brains for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
-
Isolate immune cells from the central nervous system for flow cytometric analysis.
-
Data Analysis:
-
Compare the mean clinical scores, disease incidence, and day of onset between the this compound-treated and vehicle-treated groups.
-
Quantify the extent of immune cell infiltration and demyelination in the CNS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The GPCR OGR1 (GPR68) mediates diverse signalling and contraction of airway smooth muscle in response to small reductions in extracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mmpc.org [mmpc.org]
- 7. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice [bio-protocol.org]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 10. Experimental Autoimmune Encephalomyelitis (EAE) [bio-protocol.org]
- 11. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing MS48107 in Cell-Based Assays for GPR68 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1), is a proton-sensing receptor implicated in a variety of physiological and pathophysiological processes, including pH homeostasis, inflammation, and cancer.[1][2] The study of GPR68 has been significantly advanced by the development of selective pharmacological tools. MS48107 is a potent and selective positive allosteric modulator (PAM) of GPR68.[3][4][5] As a PAM, this compound enhances the sensitivity of GPR68 to its endogenous ligand, protons (H+), making it an invaluable tool for investigating the receptor's function in both in vitro and in vivo models.[4][5]
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate the activation of GPR68. The included methodologies, data presentation, and visual diagrams are intended to guide researchers in designing and executing robust experiments for studying GPR68 signaling and for the discovery and characterization of novel GPR68 modulators.
Data Presentation
The following tables summarize the known activities of this compound and other relevant GPR68 modulators. It is important to note that as a PAM, the potency of this compound is dependent on the proton concentration of the assay medium.
Table 1: In Vitro Activity of this compound on GPR68
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | cAMP Accumulation | HEK293 (transfected) | Kb | ~1-10 µM | [6] |
| This compound | Allosteric Activation | Not Specified | Fold Increase vs. Ogerin | 33-fold | [5][6] |
Table 2: Off-Target Activity of this compound
| Target | Activity | Parameter | Value | Reference |
| 5-HT2B Receptor | Weak Antagonist | Ki | 310 nM | [3] |
| Melatonin Receptor 1 (MT1) | Weak Full Agonist | EC50 | 320 nM | [3] |
| Melatonin Receptor 2 (MT2) | Weak Partial Agonist | EC50 | 540 nM | [3] |
Signaling Pathways
GPR68 is known to couple to multiple G-protein families, leading to the activation of distinct downstream signaling cascades. The primary pathways include Gαq/11, Gαs, and Gα12/13.
References
- 1. biorxiv.org [biorxiv.org]
- 2. GPR68 supports AML cells through the calcium/calcineurin pro-survival pathway and confers chemoresistance by mediating glucose metabolic symbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for MS48107 in In Vitro GPR68 Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS48107 is a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1).[1][2] GPR68 is a proton-sensing receptor that is activated by extracellular acidification.[1] Upon activation, GPR68 can couple to multiple G protein signaling pathways, primarily Gs and Gq, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) and mobilization of intracellular calcium, respectively. This compound enhances the sensitivity of GPR68 to proton activation, making it a valuable tool for studying the physiological and pathological roles of this receptor.[1][3] This document provides detailed application notes and protocols for the use of this compound in in vitro experiments.
Data Presentation
Quantitative Data Summary for this compound
| Parameter | Value | Target/Assay | Cell Line | Reference |
| Kb | ~1-10 µM | GPR68 / cAMP Assay | HEK-293 | [3] |
| Allosteric Activity | 33-fold > ogerin | GPR68 | - | [3][4][5][6] |
| EC50 (off-target) | 320 nM | MT1 Receptor (agonist) | - | [7] |
| EC50 (off-target) | 540 nM | MT2 Receptor (partial agonist) | - | [7] |
| Ki (off-target) | 219 nM | 5-HT2B Receptor (binding) | - | [2][7] |
| Ki (off-target) | 310 nM | 5-HT2B Receptor (antagonist) | - | [2][7] |
Signaling Pathway
GPR68 is a proton-sensing GPCR that, upon activation by a decrease in extracellular pH, undergoes a conformational change. This change allows it to activate heterotrimeric G proteins. Primarily, it couples to Gs, which activates adenylyl cyclase to produce cAMP, and to Gq, which activates phospholipase C (PLC) to generate inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores. This compound, as a positive allosteric modulator, binds to a site on the receptor distinct from the proton-binding site and enhances the receptor's affinity for protons, thereby potentiating the downstream signaling cascade.
Caption: GPR68 Signaling Pathway.
Experimental Protocols
Stock Solution Preparation
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. For in vivo experiments, further dilution into aqueous buffers containing solubilizing agents may be necessary.
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
For cell-based assays, dilute the stock solution to the desired final concentration in the assay buffer. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
In Vitro Assay Workflow
The general workflow for in vitro experiments using this compound involves cell preparation, compound treatment, and signal detection.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Scholarly Article or Book Chapter | Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) | ID: 5999n8988 | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
Application Notes and Protocols for MS48107, a GPR68 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of MS48107, a potent and selective positive allosteric modulator (PAM) of G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1).[1] this compound enhances the receptor's sensitivity to protons, its endogenous activators.[1] This document offers comprehensive guidance on the solubility, vehicle preparation, and experimental application of this compound for both in vitro and in vivo research.
Compound Information
| Property | Value |
| IUPAC Name | 4-((4-amino-6-(((3-fluorophenyl)methyl)amino)-1,3,5-triazin-2-yl)amino)benzyl alcohol |
| Molecular Formula | C₂₃H₂₀FN₅O₂ |
| Molecular Weight | 417.44 g/mol |
| CAS Number | 2375070-79-2 |
| Primary Target | G protein-coupled receptor 68 (GPR68) |
| Mechanism of Action | Positive Allosteric Modulator (PAM) |
Solubility and Vehicle Preparation
Proper dissolution and vehicle selection are critical for obtaining reliable and reproducible results. This compound is a lipophilic compound with limited aqueous solubility. The following tables provide solubility data and recommended vehicle preparations for in vitro and in vivo studies.
In Vitro Solubility
This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Maximum Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 239.56 mM | Ultrasonic treatment may be required to achieve complete dissolution. Use freshly opened, anhydrous DMSO as it is hygroscopic. |
In Vivo Vehicle Preparation and Solubility
For animal studies, it is crucial to use a vehicle that is both effective at solubilizing this compound and well-tolerated by the animals. Below are two established protocols for preparing this compound formulations for in vivo administration.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
| Component | Percentage (v/v) |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline (0.9% NaCl) | 45% |
| Achievable Solubility | ≥ 2.5 mg/mL (5.99 mM) |
Protocol 2: DMSO/SBE-β-CD Formulation
| Component | Percentage (v/v) |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
| Achievable Solubility | ≥ 2.5 mg/mL (5.99 mM) |
Experimental Protocols
Preparation of a 10 mg/mL Stock Solution in DMSO (In Vitro)
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mg/mL concentration.
-
Vortex the solution vigorously.
-
If necessary, sonicate the solution in a water bath until the compound is completely dissolved.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
Preparation of a 2.5 mg/mL Dosing Solution for In Vivo Studies (Protocol 1)
This protocol provides a clear solution for intraperitoneal (i.p.) or other routes of administration.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.
-
Add 450 µL of sterile saline (0.9% NaCl) to bring the final volume to 1 mL.
-
Vortex the final solution to ensure it is well-mixed and clear.
-
It is recommended to prepare this working solution fresh on the day of the experiment.
GPR68 Signaling Pathway
This compound acts as a positive allosteric modulator of GPR68, a proton-sensing GPCR. GPR68 activation by extracellular protons is potentiated by this compound, leading to the activation of multiple downstream signaling pathways. GPR68 is known to couple to Gq/11, Gs, and G12/13 G proteins.[2]
Caption: GPR68 signaling pathways activated by protons and potentiated by this compound.
Experimental Workflow: In Vitro Cell-Based Assay
The following diagram outlines a typical workflow for an in vitro cell-based assay to evaluate the activity of this compound on GPR68 signaling, for instance, by measuring intracellular calcium mobilization.
Caption: Workflow for an in vitro GPR68 calcium mobilization assay.
Selectivity Profile
This compound demonstrates high selectivity for GPR68 over other closely related proton-sensing GPCRs. However, some off-target activities have been noted at higher concentrations.
| Target | Activity | Ki / EC₅₀ |
| GPR68 | Positive Allosteric Modulator | - |
| 5-HT₂B Receptor | Weak Antagonist | Kᵢ = 310 nM |
| Melatonin MT₁ Receptor | Weak Full Agonist | EC₅₀ = 320 nM |
| Melatonin MT₂ Receptor | Weak Partial Agonist | EC₅₀ = 540 nM |
Pharmacokinetics
In vivo studies in mice have shown that this compound is bioavailable and can cross the blood-brain barrier.[3] A single intraperitoneal injection of 25 mg/kg in Swiss Albino mice resulted in high exposure levels (>10 µM) in both plasma and brain within 30 minutes, which were maintained for up to 2 hours.
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. The Roles of Proton-Sensing G-Protein-Coupled Receptors in Inflammation and Cancer [mdpi.com]
- 3. Mechanical and chemical activation of GPR68 probed with a genetically encoded fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS48107 in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS48107 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1).[1][2][3] GPR68 is a proton-sensing receptor that is activated by extracellular acidosis.[][5] Given its abundant expression in the brain, particularly in regions crucial for learning and memory, GPR68 has emerged as a promising therapeutic target for neurological disorders.[2][3][6] this compound enhances the receptor's sensitivity to protons, making it a valuable tool to investigate the physiological and pathophysiological roles of GPR68 in the central nervous system.[1] These application notes provide an overview of this compound and detailed protocols for its use in studying neurological disorders.
Mechanism of Action
This compound acts as a positive allosteric modulator of GPR68.[1][2] This means that it does not activate the receptor on its own but potentiates the receptor's response to its endogenous ligand, which are protons (H+). By binding to an allosteric site on GPR68, this compound increases the receptor's affinity for protons, thereby enhancing downstream signaling pathways in acidic conditions often associated with pathological states like ischemia and neuroinflammation.[7][8][9] GPR68 is known to couple to Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This results in an increase in intracellular cyclic AMP (cAMP) or inositol (B14025) phosphate (B84403) (IP) and calcium (Ca2+) mobilization.[5]
Physicochemical and Pharmacokinetic Properties
This compound is a synthetic organic compound with good bioavailability and the ability to cross the blood-brain barrier, a critical feature for a CNS-acting therapeutic agent.[1][2][3]
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Compound Class | Synthetic Organic | [1] |
| Bioavailability | Orally active and brain-penetrant in mice | [2][3] |
| In Vivo Administration | Intraperitoneal injection at 25 mg/kg in mice results in high plasma and brain exposure (>10 µM) at 0.5 hours, maintained for 2 hours. | [10] |
| Solubility | Soluble in DMSO | [10] |
| Storage | Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. | [10] |
Potency and Selectivity
This compound exhibits high potency and selectivity for GPR68. It shows significantly increased allosteric activity compared to the first-generation GPR68 PAM, ogerin.[2][3][6]
Table 2: In Vitro Activity and Selectivity of this compound
| Target | Activity | Value | Reference |
| Primary Target | |||
| GPR68 | Positive Allosteric Modulator | 33-fold increased allosteric activity compared to ogerin | [2][3][6] |
| Off-Target Activity | |||
| 5-HT2B Receptor | Weak Antagonist | Ki = 310 nM | [10] |
| MT1 Receptor | Weak Full Agonist | EC50 = 320 nM | [10] |
| MT2 Receptor | Weak Partial Agonist | EC50 = 540 nM | [10] |
| Proton-sensing GPCRs (GPR4, GPR65) | High Selectivity over | Not specified | [2][3] |
| 48 Common Drug Targets | High Selectivity over | Not specified | [2][3] |
GPR68 Signaling Pathway
The activation of GPR68 by extracellular protons, potentiated by this compound, initiates downstream signaling cascades that can influence neuronal function and survival.
Experimental Protocols
The following are detailed protocols for investigating the therapeutic potential of this compound in preclinical models of major neurological disorders.
In Vitro Experimental Workflow
This general workflow can be adapted for various neuronal cell culture models relevant to specific neurological diseases.
Protocol 1: Investigating the Neuroprotective Effects of this compound in an In Vitro Model of Alzheimer's Disease
Objective: To determine if this compound can protect neurons from amyloid-beta (Aβ)-induced toxicity.
Materials:
-
Primary cortical neurons or human iPSC-derived neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Synthetic Aβ42 oligomers
-
This compound (stock solution in DMSO)
-
MTT or LDH assay kit for cell viability
-
Antibodies for immunocytochemistry (e.g., anti-MAP2, anti-beta-III-tubulin)
-
Fluorescent secondary antibodies
-
DAPI for nuclear staining
-
Microplate reader
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate primary cortical neurons or iPSC-derived neurons in 96-well plates at an appropriate density. Culture for at least 7 days to allow for maturation.
-
Preparation of Aβ Oligomers: Prepare Aβ42 oligomers according to established protocols.
-
Treatment:
-
Pre-treat the neuronal cultures with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (DMSO).
-
To induce an acidic microenvironment, the pH of the culture medium can be adjusted to a range of 6.8-7.2.
-
Add Aβ42 oligomers (e.g., 5 µM) to the wells and incubate for 24-48 hours.
-
-
Cell Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure absorbance at 570 nm.
-
LDH Assay: Collect the culture supernatant and measure LDH release according to the manufacturer's instructions.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Block with 5% bovine serum albumin.
-
Incubate with primary antibodies against neuronal markers (e.g., MAP2) overnight at 4°C.
-
Incubate with fluorescently labeled secondary antibodies and DAPI.
-
Image the cells using a fluorescence microscope to assess neuronal morphology and neurite outgrowth.
-
-
Data Analysis: Normalize cell viability data to the vehicle-treated control. Statistically analyze the differences between treatment groups using ANOVA.
In Vivo Experimental Workflow
This general workflow is applicable to various mouse models of neurological disorders.
Protocol 2: Evaluating the Therapeutic Efficacy of this compound in a Mouse Model of Parkinson's Disease
Objective: To assess whether this compound can ameliorate motor deficits and protect dopaminergic neurons in the MPTP mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[10]
-
Apparatus for behavioral testing (rotarod, open field)
-
Antibodies for immunohistochemistry (e.g., anti-Tyrosine Hydroxylase (TH))
-
HPLC system for neurotransmitter analysis
Procedure:
-
Animal Model Induction:
-
Administer MPTP (e.g., 20 mg/kg, i.p.) to mice for four consecutive days to induce parkinsonism.
-
-
Treatment:
-
Begin daily intraperitoneal (i.p.) injections of this compound (e.g., 10 and 25 mg/kg) or vehicle one day after the final MPTP injection and continue for a specified period (e.g., 2-4 weeks).
-
-
Behavioral Assessment:
-
Rotarod Test: Assess motor coordination and balance at baseline and at weekly intervals during treatment.
-
Open Field Test: Evaluate locomotor activity and exploratory behavior.
-
-
Tissue Processing:
-
At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix overnight. Cryoprotect the brains in sucrose (B13894) solutions.
-
Section the substantia nigra and striatum using a cryostat.
-
-
Immunohistochemistry:
-
Stain brain sections with an antibody against Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons.
-
Perform stereological cell counting to quantify the number of TH-positive neurons in the substantia nigra.
-
-
Neurochemical Analysis:
-
For a separate cohort of animals, dissect the striatum and measure the levels of dopamine (B1211576) and its metabolites using HPLC.
-
-
Data Analysis: Analyze behavioral data using repeated measures ANOVA. Use t-tests or ANOVA to compare neuronal counts and neurotransmitter levels between groups.
Protocol 3: Assessing the Impact of this compound on Mutant Huntingtin Aggregation in a Huntington's Disease Model
Objective: To determine if this compound can reduce the aggregation of mutant huntingtin (mHTT) and improve motor function in a mouse model of Huntington's disease.
Materials:
-
R6/2 or zQ175 mouse model of Huntington's disease
-
This compound
-
Vehicle solution
-
Apparatus for behavioral testing (grip strength, clasping)
-
Antibodies for mHTT aggregate detection (e.g., EM48)
-
Filter trap assay reagents
Procedure:
-
Treatment:
-
Begin daily i.p. injections of this compound (e.g., 10 and 25 mg/kg) or vehicle at a pre-symptomatic age (e.g., 5-6 weeks for R6/2 mice).
-
-
Behavioral Monitoring:
-
Monitor body weight and general health weekly.
-
Perform behavioral tests such as the grip strength test and assess for hindlimb clasping phenotype at regular intervals.
-
-
Tissue Collection:
-
At a designated endpoint (e.g., 12-15 weeks of age for R6/2 mice), euthanize the animals and collect the brains.
-
Dissect the striatum and cortex for biochemical analysis.
-
-
Biochemical Analysis:
-
Filter Trap Assay: Prepare brain lysates and perform a filter trap assay to quantify insoluble mHTT aggregates.
-
Immunohistochemistry: Stain brain sections with an antibody specific for mHTT aggregates (e.g., EM48) and quantify the number and size of inclusions.
-
-
Data Analysis: Analyze behavioral data over time using appropriate statistical methods. Compare aggregate load between treatment groups using t-tests or ANOVA.
Conclusion
This compound represents a valuable pharmacological tool for elucidating the role of GPR68 in the central nervous system. Its favorable pharmacokinetic profile and high potency make it suitable for both in vitro and in vivo studies. The provided protocols offer a framework for investigating the therapeutic potential of this compound in preclinical models of Alzheimer's, Parkinson's, and Huntington's diseases. Further research utilizing this compound may uncover novel mechanisms and therapeutic strategies for these devastating neurological disorders.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholarly Article or Book Chapter | Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) | ID: 5999n8988 | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. GPR68 Is a Neuroprotective Proton Receptor in Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. GPR68 Is a Neuroprotective Proton Receptor in Brain Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Techniques for Measuring the Effects of MS48107 on GPR68: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for characterizing the effects of MS48107, a potent and selective positive allosteric modulator (PAM), on the G protein-coupled receptor 68 (GPR68). GPR68, also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor implicated in a variety of physiological and pathophysiological processes. This compound enhances the receptor's sensitivity to its native ligand, protons (H+), making it a valuable tool for studying GPR68 function.[1][2][3][4]
These protocols are designed to guide researchers in measuring the impact of this compound on key GPR68-mediated signaling pathways, including Gq-mediated calcium mobilization and Gs-mediated cyclic AMP (cAMP) production, as well as downstream effector activation like ERK phosphorylation.
Data Presentation
Table 1: Potency and Selectivity of this compound
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | GPR68 | Allosteric Activity | Fold Increase vs. Ogerin | 33-fold | [2][3] |
| This compound | 5-HT2B Receptor | Binding Affinity | Ki | 219 nM | [5] |
| This compound | 5-HT2B Receptor | Functional Antagonism | Ki | 310 nM | [5] |
| This compound | MT1 Receptor | Functional Agonism | EC50 | 320 nM (weak full agonist) | [5] |
| This compound | MT2 Receptor | Functional Agonism | EC50 | 540 nM (weak partial agonist) | [5] |
| This compound | MT1 Receptor | Binding Affinity | Ki | 5900 nM | [5] |
| This compound | MT2 Receptor | Binding Affinity | Ki | 1100 nM | [5] |
GPR68 Signaling Pathways
GPR68 is known to couple to multiple G protein signaling pathways, primarily Gq/11 and Gs. Activation by protons, potentiated by this compound, can therefore initiate distinct downstream cascades.
Experimental Protocols
The following protocols provide detailed methodologies for quantifying the effects of this compound on GPR68 activity.
Intracellular Calcium Mobilization Assay
This assay measures the Gq-mediated release of intracellular calcium upon GPR68 activation. As GPR68 can couple to Gq, its activation by low pH, potentiated by this compound, leads to an increase in cytosolic calcium.[6][7][8] This can be monitored using a calcium-sensitive fluorescent dye and a plate reader capable of kinetic reads.
Experimental Workflow:
Materials:
-
HEK293 or CHO cells stably or transiently expressing human GPR68.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Culture Medium: DMEM or F-12 supplemented with 10% FBS and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Probenecid (B1678239) (optional, to prevent dye extrusion).
-
This compound stock solution in DMSO.
-
Acidic stimulation buffer (HBSS with 20 mM MES, pH adjusted to a range of 6.0-7.4).
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent.
Protocol:
-
Cell Plating: Seed GPR68-expressing cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare the dye loading solution by reconstituting Fluo-4 AM in DMSO and then diluting it in Assay Buffer to the recommended concentration. The final solution should also contain probenecid (if used).
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (e.g., 0.1% DMSO in Assay Buffer).
-
Assay: a. After dye loading, gently wash the cells with Assay Buffer to remove excess dye. b. Add the this compound dilutions or vehicle to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature. c. Place the assay plate into the FLIPR instrument. d. Program the instrument to add the acidic stimulation buffer to the wells while simultaneously measuring fluorescence (e.g., excitation at 488 nm, emission at 525 nm) every second for at least 2-3 minutes.
-
Data Analysis: a. The change in fluorescence intensity over time reflects the intracellular calcium concentration. b. Determine the peak fluorescence response for each well. c. To assess the effect of this compound, plot the peak response against the concentration of the acidic stimulus (protons) in the presence and absence of different concentrations of this compound. d. A leftward shift in the proton concentration-response curve in the presence of this compound indicates positive allosteric modulation.
cAMP Accumulation Assay (HTRF)
This assay quantifies the Gs-mediated production of cyclic AMP. GPR68 can couple to Gs, leading to the activation of adenylyl cyclase and the synthesis of cAMP.[2][9] Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common and robust method for measuring cAMP levels in a high-throughput format.
Experimental Workflow:
Materials:
-
HEK293 or CHO cells expressing GPR68.
-
Low-volume, white 384-well microplates.
-
Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4.
-
Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX).
-
This compound stock solution in DMSO.
-
Acidic stimulation buffer (as in the calcium assay).
-
HTRF cAMP assay kit (e.g., from Cisbio or Revvity), containing cAMP-d2 conjugate and anti-cAMP cryptate antibody.
-
HTRF-compatible microplate reader.
Protocol:
-
Cell Preparation: Harvest GPR68-expressing cells and resuspend them in Stimulation Buffer at the desired density.
-
Compound and Agonist Plating: a. In a 384-well plate, add serial dilutions of this compound or vehicle. b. Add the acidic stimulation buffer. It is recommended to include a PDE inhibitor like IBMX in the stimulation buffer to prevent cAMP degradation.
-
Cell Addition and Stimulation: Add the cell suspension to the wells. The final volume will depend on the kit manufacturer's instructions.
-
Incubate the plate at room temperature for 30-60 minutes to allow for cAMP production.
-
Detection: a. Prepare the HTRF detection reagents according to the manufacturer's protocol by diluting the cAMP-d2 and anti-cAMP cryptate in the provided lysis buffer. b. Add the detection reagents to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark to allow the FRET signal to develop.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
Data Analysis: a. Calculate the HTRF ratio (665 nm / 620 nm * 10,000). b. A decrease in the HTRF ratio corresponds to an increase in intracellular cAMP. c. Plot the HTRF ratio against the proton concentration in the presence and absence of this compound to demonstrate potentiation.
ERK1/2 Phosphorylation Assay (Western Blot)
Activation of both Gq and Gs pathways can converge on the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to the phosphorylation of ERK1/2.[10] This downstream event can be measured by Western blotting.
Experimental Workflow:
Materials:
-
GPR68-expressing cells.
-
6- or 12-well cell culture plates.
-
Serum-free culture medium.
-
This compound stock solution in DMSO.
-
Acidic stimulation buffer.
-
Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and Western blot transfer system.
-
Blocking Buffer: 5% BSA or non-fat milk in TBST.
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse or Rabbit anti-total-ERK1/2.
-
Secondary antibodies: HRP-conjugated anti-rabbit and/or anti-mouse IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Protocol:
-
Cell Culture and Treatment: a. Plate GPR68-expressing cells in multi-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 4-12 hours to reduce basal levels of ERK phosphorylation.[1] c. Pre-treat the cells with various concentrations of this compound or vehicle for 15-30 minutes. d. Stimulate the cells with acidic buffer for a short duration (typically 5-15 minutes) at 37°C.
-
Cell Lysis and Protein Quantification: a. Immediately after stimulation, place the plate on ice and wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer containing phosphatase and protease inhibitors to each well. c. Scrape the cells, collect the lysate, and clarify by centrifugation. d. Determine the protein concentration of the supernatant.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with Blocking Buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. e. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply the ECL substrate. g. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: a. To normalize for protein loading, the membrane can be stripped of the phospho-ERK antibodies and re-probed with an antibody against total ERK1/2.
-
Data Analysis: a. Quantify the band intensities for both phospho-ERK and total ERK using densitometry software. b. Calculate the ratio of phospho-ERK to total ERK for each sample. c. Compare the ratios across different treatment conditions to determine the effect of this compound on proton-induced ERK1/2 phosphorylation.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. uniprot.org [uniprot.org]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of GPR68 Utilizing MS48107
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1), is a proton-sensing receptor activated by extracellular acidosis.[1] Its involvement in a variety of physiological and pathophysiological processes, including cancer, inflammation, and fibrosis, has made it an attractive target for drug discovery.[2][3] High-throughput screening (HTS) is a critical tool for identifying novel modulators of GPR68. MS48107 has emerged as a potent and selective positive allosteric modulator (PAM) of GPR68, making it an invaluable tool for HTS campaigns.[4] As a PAM, this compound enhances the receptor's sensitivity to its endogenous ligand, protons (H+), thereby potentiating its signaling activity.[4]
These application notes provide detailed protocols for utilizing this compound in HTS assays to identify novel GPR68 modulators. The protocols focus on two primary GPR68 signaling pathways: Gs-mediated cyclic AMP (cAMP) production and Gq/11-mediated intracellular calcium mobilization.
GPR68 Signaling Pathways
GPR68 activation initiates downstream signaling cascades primarily through the Gs and Gq/11 pathways. The Gs pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels. The Gq/11 pathway activates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in the mobilization of intracellular calcium (Ca2+).
Data Presentation: Quantitative Profile of GPR68 Modulators
This table summarizes the key quantitative data for this compound and its parent compound, ogerin. This information is crucial for establishing assay parameters and interpreting screening data.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | GPR68 | cAMP Assay | Kb | ~1-10 µM | [2] |
| GPR68 | Functional Assay | Allosteric Activity vs. Ogerin | 33-fold increase | [2][5] | |
| Δlog(αβ/Kb) | 1.52 | [2] | |||
| 5-HT2B Receptor | Binding Assay | Ki | 219 nM | [6] | |
| 5-HT2B Receptor | Functional Assay | Ki (antagonist) | 310 nM | [6] | |
| MT1 Receptor | Functional Assay | EC50 (agonist) | 320 nM | [6] | |
| MT2 Receptor | Functional Assay | EC50 (partial agonist) | 540 nM | [6] | |
| Ogerin | GPR68 | Functional Assay | pEC50 | 6.83 | [7] |
Experimental Protocols
The following are detailed protocols for high-throughput screening of GPR68 positive allosteric modulators using this compound as a reference compound.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This assay quantifies intracellular cAMP levels, providing a direct measure of Gs pathway activation.
Materials:
-
HEK293 or CHO cells stably expressing human GPR68
-
Assay buffer (e.g., HBSS) adjusted to various pH levels
-
This compound (positive control)
-
Test compound library
-
HTRF cAMP assay kit
-
384-well white assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: Culture GPR68-expressing cells to ~80-90% confluency.
-
Cell Plating: Resuspend cells in an appropriate assay medium and dispense 5,000-10,000 cells per well into a 384-well plate.
-
Incubation: Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in assay buffer.
-
Add the compounds to the cell plates. Include wells with vehicle control (e.g., DMSO) and a high concentration of this compound for maximal signal.
-
-
Pre-incubation: Incubate the plates for 30 minutes at room temperature.
-
Agonist Stimulation: Add a sub-maximal concentration of the agonist (protons) by adding assay buffer with a specific pH (e.g., pH 7.0) to all wells. The optimal pH should be determined empirically to be near the EC20 of the proton concentration-response curve.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Cell Lysis and HTRF Reagent Addition: Add the HTRF lysis buffer and reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) to each well according to the manufacturer's protocol.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Normalize the data to the vehicle control (0% activity) and a maximal this compound concentration (100% activity). Calculate Z' factor to assess assay quality.
Protocol 2: Calcium Mobilization FLIPR Assay
This assay measures changes in intracellular calcium concentration, a hallmark of Gq/11 pathway activation, using a fluorescent dye.
Materials:
-
CHO cells stably co-expressing human GPR68 and a promiscuous G-protein such as Gα16.
-
Assay buffer (e.g., HBSS) adjusted to various pH levels.
-
This compound (positive control).
-
Test compound library.
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-8).
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Preparation: Culture GPR68/Gα16-expressing CHO cells to ~90% confluency.
-
Cell Plating: Seed 10,000-20,000 cells per well into 384-well black-walled, clear-bottom plates.
-
Incubation: Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye solution to each well.
-
-
Incubation: Incubate the plates for 1 hour at 37°C.
-
Assay on FLIPR:
-
Place the cell plate and compound plates into the FLIPR instrument.
-
Baseline Reading: Measure the baseline fluorescence for 10-20 seconds.
-
Compound Addition: The instrument will automatically add the test compounds and controls (including this compound and vehicle).
-
First Read: Immediately measure the fluorescence signal for 1-2 minutes to detect any agonist activity of the test compounds.
-
Agonist Addition: The instrument will then add a sub-maximal concentration of protons (e.g., assay buffer at pH 7.0, predetermined to be near the EC20).
-
Second Read: Immediately measure the fluorescence signal for 1-2 minutes to detect the potentiation of the proton-induced signal by PAMs.
-
-
Data Analysis:
-
The data is typically expressed as the maximal fluorescence intensity change from baseline.
-
Normalize the data to the vehicle control (0% potentiation) and a maximal this compound concentration (100% potentiation).
-
Calculate the Z' factor to assess the quality of the assay.
-
Conclusion
This compound is a robust and selective tool for the high-throughput screening of GPR68 modulators. The detailed protocols for cAMP and calcium mobilization assays provided herein offer reliable methods for identifying novel compounds that target this therapeutically relevant receptor. The successful implementation of these assays will accelerate the discovery of new chemical entities for the treatment of diseases associated with aberrant GPR68 signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Allosteric ligands for the pharmacologically dark receptors GPR68 and GPR65 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Treatment with MS48107 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS48107 is a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1).[1][2][3][4][5] GPR68 is a proton-sensing receptor that is activated by acidic extracellular pH.[4][5][6] As a PAM, this compound enhances the sensitivity of GPR68 to proton activation, thereby potentiating its downstream signaling.[2][3][4][5] This document provides detailed protocols for the long-term treatment of cell cultures with this compound, including methods for determining optimal concentrations, assessing cytotoxicity, and analyzing downstream signaling pathways.
Mechanism of Action
This compound allosterically modulates GPR68, leading to the potentiation of its signaling cascades in response to acidic conditions.[2] GPR68 activation can trigger multiple downstream pathways, primarily through the Gs and Gq/11 G proteins.[3][4][5][7][8] The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] The Gq/11 pathway activates phospholipase C, resulting in the production of inositol (B14025) phosphates (IPs) and the mobilization of intracellular calcium (Ca2+).[6][7]
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | G protein-coupled receptor 68 (GPR68) | [1][2][6] |
| Mechanism | Positive Allosteric Modulator (PAM) | [2][3][4][5][7] |
| In Vitro Activity (cAMP assay, HEK-293 cells) | Kb: ~1-10 µM | [7] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Table 2: Recommended Concentration Range for Long-Term Studies
| Cell Line | Initial Seeding Density (cells/cm²) | This compound Concentration Range (µM) | Treatment Duration |
| GPR68-expressing HEK293 | 2 x 10⁴ | 0.1 - 10 | 7-21 days |
| Other cell lines expressing endogenous GPR68 | To be determined empirically | 0.1 - 10 | 7-21 days |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized this compound :
-
Allow the lyophilized this compound to equilibrate to room temperature before opening.
-
Reconstitute in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
To aid dissolution, vortex gently and/or sonicate briefly if necessary.[1]
-
-
Storage of Stock Solution :
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
-
Preparation of Working Solutions :
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.
-
Note : The final concentration of DMSO in the culture medium should be kept constant across all conditions (including vehicle control) and should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Protocol 2: Long-Term Cell Culture Treatment with this compound
This protocol is designed to assess the effects of chronic exposure to this compound.
-
Cell Seeding :
-
Seed the cells of interest (e.g., GPR68-expressing HEK293 cells) in appropriate culture vessels (e.g., 6-well plates, T-25 flasks) at a density that allows for long-term growth without reaching over-confluence.
-
Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).
-
-
Initiation of Treatment :
-
Remove the existing culture medium.
-
Add fresh complete culture medium containing the desired concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
-
Maintenance of Long-Term Culture :
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Replace the culture medium with fresh medium containing this compound or vehicle control every 2-3 days to ensure a consistent supply of the compound and nutrients.
-
Monitor cell morphology and confluency regularly using a microscope.
-
Passage the cells as needed to maintain sub-confluent cultures. When passaging, re-seed the cells and continue the treatment with the appropriate medium.
-
-
Endpoint Analysis :
-
At predetermined time points (e.g., day 7, 14, 21), harvest the cells for downstream analyses such as cytotoxicity assays, signaling pathway analysis, or gene expression studies.
-
Protocol 3: Assessment of Long-Term Cytotoxicity (MTT Assay)
This protocol provides a method to evaluate the effect of long-term this compound treatment on cell viability.
-
Cell Seeding and Treatment :
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with a range of this compound concentrations and a vehicle control as described in Protocol 2.
-
-
MTT Assay :
-
At the desired time points, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the this compound concentration to determine the long-term cytotoxic effects.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Scholarly Article or Book Chapter | Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) | ID: 5999n8988 | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanical and chemical activation of GPR68 probed with a genetically encoded fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MS48107 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with MS48107 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68).[1] As a PAM, it doesn't activate the receptor on its own but enhances the receptor's response to its native ligand, which are protons (H+). GPR68 is known to be activated by acidic conditions.
Q2: What is the known solubility of this compound in common laboratory solvents?
Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is happening?
This is a common issue for compounds that are highly soluble in organic solvents like DMSO but have poor aqueous solubility. When the DMSO stock is diluted into an aqueous buffer, the concentration of the organic solvent decreases significantly, and the aqueous environment can no longer keep the compound dissolved, leading to precipitation.
Q4: How should I store my this compound stock solution?
Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Quantitative Solubility Data
The following table summarizes the known quantitative solubility data for this compound.
| Solvent/Formulation | Concentration | Observations |
| DMSO | 100 mg/mL (239.56 mM) | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.99 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.99 mM) | Results in a clear solution.[1] |
| Aqueous Buffers (PBS, Tris, HEPES) | Data not available | Expected to be low based on high DMSO solubility. |
Troubleshooting Guide for Experimental Buffers
If you are experiencing solubility issues with this compound in your experimental buffer, follow this troubleshooting workflow.
Caption: A workflow for troubleshooting this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is approximately 417.44 g/mol ).
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation with PEG300 and Tween-80
This protocol is adapted from publicly available data and yields a clear solution of ≥ 2.5 mg/mL.[1]
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 10% of the final volume from the DMSO stock.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.
-
Add 45% of the final volume of sterile saline and mix to achieve the final concentration.
Protocol 3: Preparation of an In Vivo Formulation with SBE-β-CD
This protocol is also based on available data and results in a clear solution of ≥ 2.5 mg/mL.[1]
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 10% of the final volume from the DMSO stock.
-
Add 90% of the final volume of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained.
GPR68 Signaling Pathway
This compound acts as a positive allosteric modulator of GPR68, which is a proton-sensing receptor. Upon activation by low pH, GPR68 can couple to multiple G protein subtypes, leading to the activation of various downstream signaling cascades.
References
Technical Support Center: Minimizing Off-Target Effects of MS48107
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of MS48107, a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68). By understanding and addressing potential off-target interactions, researchers can ensure the validity and accuracy of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule that acts as a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68).[1][2][3] As a PAM, it enhances the receptor's response to its endogenous ligand, which are protons (H+), thereby potentiating signaling in acidic environments.[1][4][5] It is not a kinase inhibitor.
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for GPR68, some off-target activities have been identified.[2][6][7] It has a moderate binding affinity for the serotonin (B10506) 5-HT2B receptor, where it acts as a weak antagonist.[2] Additionally, it exhibits weak agonist activity at the melatonin (B1676174) receptors MT1 and MT2.[2]
Q3: How can I minimize the risk of observing off-target effects in my experiments?
A3: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that elicits a response on GPR68.[8] Performing a dose-response experiment is crucial to identify the optimal concentration range. Additionally, using a structurally unrelated GPR68 modulator can help confirm that the observed phenotype is due to on-target activity.[8]
Q4: My cellular phenotype does not align with the known function of GPR68. How can I determine if this is an off-target effect?
A4: This observation strongly suggests a potential off-target effect. A key experiment to perform is a genetic knockout or knockdown (e.g., using CRISPR/Cas9 or siRNA) of GPR68. If the phenotype persists in the absence of the primary target, it is likely due to an off-target interaction.[9] Another approach is a rescue experiment, where a drug-resistant mutant of the target is overexpressed; this should reverse on-target but not off-target effects.[8][9]
Q5: Are there negative controls I can use in my experiments with this compound?
A5: Yes, using an inactive analog of this compound can serve as a valuable negative control. Ogerin analogue 1 (compound 20) is a structural analog of Ogerin (the parent compound from which this compound was derived) and is generally used as a negative control.[3]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution | Expected Outcome |
| Observed cellular effect is inconsistent with GPR68 signaling. | The effect may be due to off-target activity at the 5-HT2B, MT1, or MT2 receptors. | 1. Perform a literature search to see if the observed phenotype is consistent with modulation of the known off-targets.2. Use specific antagonists for 5-HT2B, MT1, and MT2 receptors in conjunction with this compound. | If the phenotype is blocked by an antagonist for one of the off-targets, this confirms the off-target effect. |
| High degree of cytotoxicity at effective concentrations. | Off-target effects on essential cellular pathways. | 1. Perform a dose-response curve to determine the IC50 for toxicity.[9]2. Lower the concentration of this compound to the minimum required for GPR68 modulation. | Reduced cytotoxicity while maintaining the desired on-target effect. |
| Inconsistent results between experimental repeats. | 1. Variability in cell culture conditions (e.g., pH, cell density).2. Degradation of the compound. | 1. Standardize all experimental parameters, especially the pH of the culture medium, as GPR68 is proton-sensing.[3]2. Prepare fresh stock solutions of this compound and store them appropriately.[2] | Improved reproducibility of experimental results. |
Off-Target Activity Profile of this compound
The following table summarizes the known off-target binding and functional activities of this compound. This data is crucial for designing experiments and interpreting results.
| Off-Target | Binding Affinity (Ki) | Functional Activity | Potency (EC50/IC50) |
| 5-HT2B Receptor | 219 nM[2] | Weak Antagonist | Ki = 310 nM[2] |
| MT1 Receptor | 5900 nM[2] | Weak Full Agonist | EC50 = 320 nM[2] |
| MT2 Receptor | 1100 nM[2] | Weak Partial Agonist | EC50 = 540 nM[2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To identify the lowest concentration of this compound that produces a robust on-target effect with minimal off-target engagement.
Methodology:
-
Cell Culture: Culture cells expressing GPR68 in appropriate media.
-
Compound Preparation: Prepare a serial dilution of this compound.
-
Treatment: Treat the cells with the range of this compound concentrations for a predetermined time.
-
Assay: Perform a functional assay that measures GPR68 activation. As GPR68 is a proton-sensing receptor that couples to Gs and Gq/11, assays measuring downstream effectors like cAMP levels or intracellular calcium mobilization are appropriate.[3][7]
-
Data Analysis: Plot the response as a function of the this compound concentration to determine the EC50 for the on-target effect.
-
Parallel Off-Target Assessment: In parallel, if possible, measure endpoints associated with the known off-targets (e.g., serotonin or melatonin receptor signaling pathways).
-
Concentration Selection: Choose the lowest concentration that gives a significant on-target response while having a minimal effect on the off-target pathways.
Protocol 2: Validating On-Target Effects using Genetic Knockdown
Objective: To confirm that the observed cellular phenotype is mediated by GPR68.
Methodology:
-
Genetic Modification: Use CRISPR/Cas9 or siRNA to create a stable GPR68 knockout or transient knockdown cell line, respectively.
-
Verification: Confirm the absence or reduction of GPR68 expression using qPCR or Western blotting.
-
Comparative Treatment: Treat both the wild-type and the GPR68-deficient cell lines with the optimized concentration of this compound.
-
Phenotypic Analysis: Measure the cellular phenotype of interest in both cell lines.
-
Interpretation: If the phenotype is absent or significantly reduced in the GPR68-deficient cells, it confirms that the effect is on-target. If the phenotype persists, it is likely an off-target effect.[9]
Visualizations
Caption: GPR68 Signaling Pathway and the Action of this compound.
Caption: Workflow for Minimizing and Identifying Off-Target Effects.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Scholarly Article or Book Chapter | Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) | ID: 5999n8988 | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MS48107 Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of MS48107 to avoid cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68).[1][2][3] As a PAM, it does not activate GPR68 on its own but enhances the receptor's response to its endogenous ligand, which are protons (H+).[1] This makes GPR68 a proton-sensing receptor involved in various physiological processes.
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for GPR68, some weak off-target activity has been reported. It has been shown to have weak agonist activity at the MT1 and MT2 melatonin (B1676174) receptors and weak antagonist activity at the 5-HT2B serotonin (B10506) receptor.[4] Researchers should consider these potential off-target effects when designing experiments, especially at higher concentrations.
Q3: At what concentration should I start my experiments with this compound?
A3: For in vitro studies, a common starting concentration for this compound is in the range of 1 µM to 10 µM. However, the optimal concentration is highly dependent on the cell type and the specific experimental conditions. It is crucial to perform a dose-response curve to determine the effective concentration (EC50) for GPR68 potentiation in your system.
Q4: How can I determine if this compound is causing cytotoxicity in my cell cultures?
A4: Cytotoxicity can be assessed using various cell viability assays. The most common methods include the MTT assay, which measures metabolic activity, and the LDH assay, which measures the release of lactate (B86563) dehydrogenase from damaged cells. A significant decrease in cell viability compared to a vehicle control indicates cytotoxicity. Detailed protocols for these assays are provided below.
Troubleshooting Guide: this compound-Induced Cytotoxicity
This guide provides a structured approach to troubleshooting potential cytotoxicity issues with this compound.
Problem: I am observing a decrease in cell viability after treating with this compound.
| Possible Cause | Troubleshooting Steps |
| Concentration is too high | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM) to identify the cytotoxic threshold for your specific cell line. |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent in your culture medium is consistent across all conditions and is below the toxic level for your cells (typically <0.5% for DMSO). Run a vehicle-only control to assess solvent toxicity. |
| Incubation time is too long | Optimize the incubation time with this compound. It's possible that prolonged exposure, even at a non-toxic concentration, could lead to adverse effects. |
| Cell line is particularly sensitive | Some cell lines may be more sensitive to chemical compounds. Consider using a different cell line if possible, or perform a more sensitive apoptosis assay (e.g., Annexin V staining) to detect early signs of cell death. |
| Off-target effects | At higher concentrations, the weak off-target activities of this compound might contribute to cytotoxicity. If possible, use antagonists for the known off-target receptors (MT1, MT2, 5-HT2B) to see if the cytotoxic effect is mitigated. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Cytotoxic Concentration of this compound using an MTT Assay
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control with the same final solvent concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Assessing Cell Membrane Integrity with an LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.
Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Sample Collection: Carefully collect a small aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes).
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: Determine the amount of LDH release for each condition and express it as a percentage of the maximum LDH release control (usually obtained by lysing the cells).
Data Presentation
The following table provides a template for summarizing your cytotoxicity data.
| This compound Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 | 0 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Visualizations
GPR68 Signaling Pathway
Caption: GPR68 signaling pathway activated by protons and modulated by this compound.
Experimental Workflow for Optimizing this compound Concentration
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
potential instability of MS48107 in solution and how to prevent it
Technical Support Center
For researchers and drug development professionals utilizing MS48107, ensuring its stability in solution is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of potential instability issues with this compound and practical strategies to prevent them.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound instability in my experimental solution?
A1: The most common indicator of instability is the precipitation of the compound, which can manifest as visible particles, cloudiness, or a film in your solution. This suggests that the compound is no longer fully dissolved.
Q2: I've observed precipitation of this compound after diluting my DMSO stock solution into aqueous buffer or cell culture media. What is causing this?
A2: This phenomenon, often termed "crashing out," occurs when the concentration of the highly soluble DMSO stock is diluted into an aqueous environment where this compound has lower solubility. The abrupt change in solvent polarity can cause the compound to precipitate.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, this compound stock solutions, typically prepared in DMSO, should be stored at low temperatures.[1] To minimize degradation, it is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide: Preventing this compound Precipitation
Encountering precipitation can be a frustrating roadblock in your experiments. This guide provides a systematic approach to troubleshooting and preventing this issue.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock | Rapid change in solvent polarity. Exceeding the solubility limit in the final aqueous solution. | 1. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. 2. Co-solvents: Consider the use of a co-solvent in your final solution. 3. Warm the Diluent: Gently warming the aqueous buffer or media to 37°C before adding the this compound stock can sometimes improve solubility. |
| Precipitation in cell culture media over time | Interaction with media components (salts, proteins). Changes in pH of the media in the incubator. Evaporation of media leading to increased compound concentration. | 1. Test Different Media Formulations: If possible, assess the solubility of this compound in different basal media. 2. Control pH: Ensure your incubator's CO2 levels are stable to maintain the pH of the media. 3. Minimize Evaporation: Use sealed culture flasks or plates, and ensure proper humidification in the incubator.[2] |
| General Solution Instability | Degradation of the compound due to factors like pH, light, or temperature. | 1. pH Optimization: Determine the optimal pH range for this compound stability in your experimental buffer. 2. Protect from Light: Store solutions in amber vials or wrap containers in foil. 3. Maintain Recommended Temperature: Adhere to the recommended storage temperatures for both stock and working solutions. |
Experimental Protocols
To proactively address potential stability issues, researchers can perform in-house stability assessments. Below are detailed protocols for key experiments.
Protocol 1: Assessing Solubility in Different Aqueous Buffers
Objective: To determine the approximate solubility of this compound in various experimental buffers.
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of each test buffer (e.g., PBS, TRIS, HEPES at different pH values) in separate vials.
-
Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Compound: Centrifuge the vials at high speed to pellet the excess, undissolved this compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating the intact this compound from any potential degradation products.
Methodology:
-
Column and Mobile Phase Selection:
-
Forced Degradation Studies: To generate potential degradation products, subject this compound solutions to stress conditions. This is a critical step to ensure the analytical method is "stability-indicating."[5][6]
-
Acid/Base Hydrolysis: Incubate this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.
-
Oxidation: Treat this compound with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Stress: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60°C).
-
Photostability: Expose a solution of this compound to UV and visible light.
-
-
Method Optimization: Analyze the stressed samples by HPLC. Adjust the mobile phase gradient, flow rate, and column temperature to achieve baseline separation between the parent this compound peak and all degradation product peaks.
-
Method Validation: Once optimized, validate the method for parameters such as specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizing Key Concepts
To further aid in understanding, the following diagrams illustrate relevant pathways and workflows.
Caption: GPR68 Signaling Pathways Activated by Protons and Modulated by this compound.
Caption: A Logical Workflow for Troubleshooting this compound Precipitation.
By understanding the potential causes of this compound instability and implementing these preventative and troubleshooting strategies, researchers can ensure the integrity of their experiments and the reliability of their data.
References
addressing variability in experimental results with MS48107
Technical Support Center: MS48107
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with the novel kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the fictitious Serine/Threonine Kinase 1 (STK1). It competitively binds to the ATP-binding pocket of STK1, preventing the phosphorylation of its downstream substrate, Transcription Factor Activator Protein 1 (TFAP1). This inhibition leads to a downstream blockade of gene expression related to cell proliferation.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in DMSO at concentrations up to 100 mM. For cell-based assays, it is recommended to prepare a 10 mM stock solution in 100% DMSO and then dilute it further in cell culture media. Please note that the final DMSO concentration in your assay should be kept below 0.1% to avoid solvent-induced cellular stress, which can be a source of variability.
Q3: What are the optimal storage conditions for this compound?
A3: For long-term stability, this compound should be stored as a lyophilized powder at -20°C. Stock solutions in DMSO should be aliquoted to minimize freeze-thaw cycles and stored at -80°C. Under these conditions, the compound is stable for up to 6 months.
Troubleshooting Guide for Experimental Variability
Issue 1: Inconsistent IC50 Values Between Experiments
High variability in the half-maximal inhibitory concentration (IC50) is a common issue. The table below summarizes potential causes and recommended solutions.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Cell Passage Number | Use cells within a consistent, low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered sensitivity. | Reduced variance in drug response and more consistent IC50 values. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Over- or under-confluent cells will respond differently to treatment. | Uniform cell growth and metabolic activity, leading to reproducible results. |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using old or improperly stored stock solutions. | Ensures the compound's potency is not compromised, providing reliable data. |
| Assay Incubation Time | Ensure the incubation time with this compound is precisely controlled and consistent across all plates and experiments. | Minimizes variability caused by differences in the duration of drug exposure. |
Quantitative Data: Example of IC50 Variability
The following table illustrates a hypothetical scenario of IC50 variability and the improvement after implementing troubleshooting measures.
| Experimental Batch | Initial IC50 (nM) | Post-Troubleshooting IC50 (nM) | Notes |
| Batch 1 | 150 | 125 | Cells used were at passage 25. |
| Batch 2 | 250 | 130 | Inconsistent cell seeding density noted. |
| Batch 3 | 135 | 128 | Used freshly prepared compound dilutions. |
| Mean | 178.3 | 127.7 | |
| Standard Deviation | 60.3 | 2.5 |
Signaling Pathway and Experimental Workflow
To better understand the mechanism of this compound and standardize experimental procedures, please refer to the following diagrams.
Caption: The signaling pathway of this compound, an inhibitor of STK1.
Caption: A standard experimental workflow for a cell viability assay using this compound.
Detailed Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well, clear-bottom plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 2X working concentration serial dilution series in complete growth medium.
-
Cell Treatment: Remove the old media from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include wells with vehicle control (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Measurement: After incubation, bring the plate to room temperature for 30 minutes. Add a cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® Reagent).
-
Signal Detection: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
how to control for MS48107's effects on 5-HT2B, MT1, and MT2 receptors
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the effects of MS48107 on 5-HT2B, MT1, and MT2 receptors. This compound is a potent and selective positive allosteric modulator (PAM) of G protein-coupled receptor 68 (GPR68)[1][2][3]. However, it is known to interact with other receptors, which can confound experimental results. This guide offers troubleshooting advice and detailed protocols to help isolate the effects of this compound on its intended target, GPR68.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound on 5-HT2B, MT1, and MT2 receptors?
A1: this compound exhibits distinct activities at these receptors. It acts as a weak antagonist at the 5-HT2B receptor and a weak agonist at both MT1 and MT2 receptors. The specific pharmacological parameters are summarized below.
Q2: At what concentrations are the off-target effects of this compound likely to be observed?
A2: The off-target effects may become apparent at concentrations approaching the binding affinities (Ki) and effective concentrations (EC50) listed in Table 1. Researchers should consider the concentration of this compound used in their experiments and the expression levels of the off-target receptors in their experimental system.
Q3: How can I be sure that the observed effects in my experiment are due to GPR68 modulation and not the off-target activities of this compound?
A3: To confirm that the observed effects are GPR68-specific, it is crucial to design experiments with appropriate controls. This includes using specific antagonists for 5-HT2B, MT1, and MT2 receptors to block their activity, as well as employing cellular or animal models that lack these receptors (knockout models).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected physiological response inconsistent with GPR68 activation. | The observed effect may be due to the antagonistic activity of this compound at 5-HT2B receptors. | Include a control group treated with a specific 5-HT2B receptor antagonist (e.g., SB204741) in the absence of this compound. Also, perform experiments in cells or tissues known to not express 5-HT2B receptors. |
| Effects on circadian rhythm or sleep patterns are observed. | These effects could be mediated by the agonistic activity of this compound at MT1 and/or MT2 receptors, which are known to regulate these processes. | Use specific melatonin (B1676174) receptor antagonists (e.g., Luzindole for MT1/MT2, 4-P-PDOT for MT2) to see if the effect is blocked. |
| Ambiguous results in signaling pathway analysis. | This compound could be simultaneously activating GPR68-mediated pathways and modulating signaling downstream of 5-HT2B, MT1, or MT2 receptors. | Dissect the signaling pathways by using specific inhibitors for the downstream effectors of each receptor (e.g., PLC inhibitors for Gq-coupled 5-HT2B, adenylyl cyclase inhibitors for Gi-coupled MT1/MT2). |
Quantitative Data Summary
The following table summarizes the known binding affinities and functional activities of this compound at its off-target receptors.
Table 1: Pharmacological Profile of this compound at Off-Target Receptors
| Receptor | Binding Affinity (Ki) | Functional Activity | Potency (EC50/Ki) |
|---|---|---|---|
| 5-HT2B | 219 nM[1] | Weak Antagonist | 310 nM (Ki)[1] |
| MT1 | 5900 nM[1] | Weak Full Agonist | 320 nM (EC50)[1] |
| MT2 | 1100 nM[1] | Weak Partial Agonist | 540 nM (EC50)[1] |
Experimental Protocols
To experimentally control for the off-target effects of this compound, the following protocols are recommended:
Protocol 1: Use of Specific Antagonists
This protocol is designed to block the activity of the off-target receptors to isolate the effects of this compound on GPR68.
Materials:
-
This compound
-
Specific 5-HT2B antagonist (e.g., SB204741)
-
Specific MT1/MT2 antagonist (e.g., Luzindole)
-
Specific MT2 antagonist (e.g., 4-P-PDOT)
-
Control and experimental cells or tissues
Procedure:
-
Pre-incubate the cells or tissues with the specific antagonist for a sufficient time to ensure receptor blockade. The optimal pre-incubation time and concentration should be determined empirically.
-
Add this compound at the desired concentration.
-
Include appropriate control groups:
-
Vehicle control
-
This compound alone
-
Antagonist alone
-
Antagonist + this compound
-
-
Measure the desired experimental endpoint (e.g., signaling molecule activation, gene expression, physiological response).
-
Compare the results from the different groups. If the effect of this compound is still present in the antagonist-treated group, it is likely mediated by GPR68.
Protocol 2: Use of Knockout or Knockdown Models
This protocol utilizes cells or animal models that do not express the off-target receptors.
Materials:
-
Wild-type (WT) cells or animals
-
5-HT2B knockout (KO), MT1 KO, and/or MT2 KO cells or animals
-
This compound
Procedure:
-
Treat both WT and KO models with this compound at the desired concentration.
-
Include vehicle-treated controls for both WT and KO groups.
-
Measure the desired experimental endpoint.
-
If the effect of this compound is observed in the WT group but is absent or significantly reduced in the KO group, it indicates the involvement of the knocked-out receptor. If the effect persists in the KO model, it is likely mediated by GPR68.
Signaling Pathways and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the canonical signaling pathways of the receptors of interest and a general experimental workflow for dissecting the effects of this compound.
References
Technical Support Center: Verifying and Optimizing MS48107 Delivery Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with guidance on working with MS48107, a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68).[1][2][3][4] While this compound is reported to be a brain-penetrant compound in mice, this guide offers troubleshooting advice and frequently asked questions (FAQs) to help ensure consistent and optimal delivery across the blood-brain barrier (BBB) in your experimental models.[1][2][4][5]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments aimed at verifying and quantifying the BBB penetration of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or undetectable brain concentrations of this compound in vivo. | Suboptimal formulation or vehicle. this compound has specific solubility characteristics. An inappropriate vehicle can lead to precipitation and reduced bioavailability. | Prepare this compound in a recommended vehicle. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Ensure the compound is fully dissolved before administration; sonication may be required.[1] |
| Incorrect administration route or technique. Intraperitoneal (IP) injection is a common administration route for mice.[1] Improper injection technique can lead to incorrect dosing or deposition of the compound outside the peritoneal cavity. | Ensure proper training in animal handling and injection techniques. For IP injections, aim for the lower right quadrant of the abdomen to avoid the bladder and cecum. | |
| Rapid metabolism or clearance. While reported to have good exposure for up to 2 hours in mice, individual animal physiology or experimental conditions can alter metabolic rates.[1] | Conduct a pharmacokinetic study to determine the time to maximum concentration (Tmax) and half-life (t1/2) in your specific model. This will help in selecting the optimal time point for tissue collection. | |
| Issues with tissue harvesting and processing. Contamination of brain tissue with blood can artificially inflate compound concentration. Incomplete homogenization can lead to inaccurate quantification. | Perform cardiac perfusion with saline before brain harvesting to remove blood from the vasculature.[6] Ensure complete homogenization of the brain tissue and use a validated analytical method (e.g., LC-MS/MS) for quantification. | |
| High variability in brain-to-plasma concentration ratios between animals. | Inconsistent perfusion. Incomplete or inconsistent perfusion between animals will result in variable amounts of residual blood in the brain tissue. | Standardize the perfusion protocol, including perfusion pressure, volume, and duration.[6] |
| Biological variability. Factors such as age, sex, and health status of the animals can influence BBB permeability and drug metabolism. | Use age- and sex-matched animals for your studies and ensure they are healthy and acclimated to the experimental conditions. | |
| Analytical errors. Inconsistent sample preparation or instrument variability can introduce errors in quantification. | Include quality control samples with known concentrations of this compound in each analytical run to ensure accuracy and precision. | |
| Low permeability of this compound in in vitro BBB models (e.g., Transwell assays). | Incomplete barrier formation. The in vitro BBB model may not have formed a sufficiently tight barrier, leading to high paracellular flux and masking the transcellular transport of this compound. | Monitor the transendothelial electrical resistance (TEER) to ensure the formation of a tight monolayer.[7][8][9] TEER values should be stable and sufficiently high before starting the permeability assay. Co-culturing brain endothelial cells with astrocytes and/or pericytes can enhance barrier tightness.[7] |
| Presence of active efflux transporters. Brain endothelial cells express efflux transporters like P-glycoprotein (P-gp) that can actively pump compounds back into the luminal (blood) side.[10][11] | Test for the involvement of efflux transporters by co-incubating this compound with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143).[8] A significant increase in permeability in the presence of an inhibitor suggests that this compound is a substrate for that transporter. | |
| Incorrect assay conditions. Factors such as incorrect pH, temperature, or incubation time can affect cell viability and transporter function. | Maintain physiological conditions (pH 7.4, 37°C) throughout the experiment. Optimize incubation time to ensure measurable concentrations in the receiver compartment without causing cytotoxicity. |
Frequently Asked Questions (FAQs)
1. What are the physicochemical properties of this compound relevant to BBB penetration?
| Property | Value for this compound | Implication for BBB Penetration |
| Molecular Weight | 417.44 g/mol [1] | Favorable for passive diffusion across the BBB. |
| Formula | C23H20FN5O2[1] | Suggests a structure with potential for both lipophilic and hydrophilic interactions. |
| Solubility | Soluble in DMSO.[1] Formulations with PEG300 and Tween-80 have been used.[1] | Requires a suitable vehicle for in vivo administration to ensure bioavailability. |
2. How does this compound work?
This compound is a positive allosteric modulator (PAM) of GPR68.[1][2][3] GPR68 is a proton-sensing G protein-coupled receptor.[3] As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to its endogenous ligand, which is protons (i.e., changes in extracellular pH).[2][4] This modulation of GPR68 activity can influence various downstream signaling pathways.
Figure 1. Simplified signaling pathway of GPR68 modulation by this compound.
3. What are the recommended in vitro models to assess this compound BBB permeability?
Several in vitro models can be used to evaluate the BBB permeability of this compound. The choice of model depends on the desired throughput and biological complexity.
-
Monoculture Models: These models use a single layer of brain endothelial cells (primary or immortalized cell lines like hCMEC/D3) grown on a Transwell insert.[13][14] They are relatively simple and high-throughput.
-
Co-culture Models: To better mimic the in vivo environment, brain endothelial cells can be co-cultured with other cells of the neurovascular unit, such as astrocytes and pericytes.[7] This typically results in a tighter barrier with higher TEER values.[7]
-
Microfluidic (BBB-on-a-chip) Models: These advanced models incorporate physiological shear stress and can provide a more in vivo-like environment.[9][13][15] They often yield higher TEER values and more predictive permeability data.[9][15]
4. What is a standard protocol for an in vivo study to determine the brain-to-plasma ratio of this compound?
The following is a generalized protocol for assessing the brain-to-plasma concentration ratio of this compound in mice.
Figure 2. Experimental workflow for in vivo assessment of this compound BBB penetration.
Experimental Protocol: In Vivo Brain-to-Plasma Ratio Determination
-
Animals: Use adult mice (e.g., Swiss Albino), matched for age and sex.[1] Allow animals to acclimate for at least one week before the experiment.
-
This compound Preparation: Prepare a formulation of this compound at the desired concentration in a suitable vehicle.[1]
-
Administration: Administer this compound to the mice via the desired route (e.g., intraperitoneal injection at 25 mg/kg).[1]
-
Sample Collection: At predetermined time points post-administration (e.g., 0.5, 1, and 2 hours), anesthetize the mice.[1]
-
Blood Sampling: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Perfusion: Immediately following blood collection, perform transcardial perfusion with ice-cold saline to flush the vasculature.[6]
-
Tissue Harvesting: Excise the brain and rinse with cold saline. Blot dry and record the wet weight.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain: Homogenize the brain tissue in a suitable buffer.
-
-
Quantification: Analyze the concentration of this compound in the plasma and brain homogenates using a validated analytical method such as LC-MS/MS.
-
Calculation: Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration of this compound in the brain (ng/g of tissue) by the concentration in the plasma (ng/mL).
5. How can I enhance the delivery of this compound if I observe suboptimal BBB penetration in my specific model or application?
While this compound is reported to be brain-penetrant, achieving higher concentrations or targeting specific brain regions might be necessary for certain therapeutic applications.[1][2][4] Several strategies can be explored to enhance drug delivery across the BBB:
-
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles (e.g., liposomes or polymeric nanoparticles) can protect it from degradation and facilitate its transport across the BBB.[16][17][18][19]
-
Receptor-Mediated Transcytosis (RMT): Nanoparticles can be surface-functionalized with ligands that target receptors expressed on brain endothelial cells (e.g., transferrin receptor).[17][18][20] This can trigger RMT, a process that transports the nanoparticles across the BBB.[18]
-
Transient BBB Disruption: Non-invasive methods like focused ultrasound in combination with microbubbles can temporarily and locally open the BBB, allowing for increased drug entry.[21][22]
Figure 3. Logical relationship of strategies to potentially enhance this compound BBB delivery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro models of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 13. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 14. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective [mdpi.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Frontiers | Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases [frontiersin.org]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. Non-Invasive, Targeted Nanoparticle-Mediated Drug Delivery across a Novel Human BBB Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanoparticle enabled drug delivery across the blood brain barrier: in vivo and in vitro models, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strategies to Improve Drug Delivery Across the Blood-Brain Barrier for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Data from MS48107-Treated Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS48107, a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic organic compound that acts as a potent and selective positive allosteric modulator (PAM) of G protein-coupled receptor 68 (GPR68).[1][2] As a PAM, it does not activate GPR68 on its own but enhances the receptor's response to its endogenous agonist, which are protons (H+).[2] this compound increases the proton affinity of GPR68, meaning it potentiates the receptor's activity in acidic conditions.[2] It is a significant improvement over the first-generation GPR68 PAM, ogerin, exhibiting a 33-fold increase in allosteric activity.[3][4]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for GPR68, it has been shown to have some off-target activities at higher concentrations. These include weak full agonist activity at the melatonin (B1676174) receptor 1 (MT1) and weak partial agonist activity at the melatonin receptor 2 (MT2).[1] It also displays weak antagonist activity at the serotonin (B10506) receptor 2B (5-HT2B).[1] Researchers should be mindful of these potential off-target effects when designing experiments and interpreting data.[1]
Q3: How does the positive allosteric modulator nature of this compound affect experimental design?
A3: Since this compound is a PAM, its effect is dependent on the presence of the endogenous agonist (protons). Therefore, the pH of the experimental environment is a critical factor. The activity of GPR68 is pH-dependent, being almost inactive at a pH of 7.8 and fully active at a pH of 6.8.[5] When using this compound, it is essential to carefully control and measure the pH of the cell culture medium or assay buffer to ensure reproducible and interpretable results. Experiments should ideally be conducted at a pH where GPR68 is sub-maximally activated to observe the potentiation effect of this compound.
Q4: What are the main signaling pathways activated by GPR68?
A4: GPR68 is known to couple to multiple G protein signaling pathways, making its downstream effects complex. The primary pathways include:
-
Gq/11 pathway: This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gs pathway: This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
-
G12/13 pathway: This pathway activates RhoA, a small GTPase involved in regulating the actin cytoskeleton, cell migration, and other cellular processes.
The specific pathway activated can be cell-type dependent.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No observable effect of this compound | 1. Suboptimal pH: The experimental pH may be too high (alkaline) for GPR68 activation. 2. Low GPR68 expression: The cell line used may not express sufficient levels of GPR68. 3. Compound degradation: this compound may have degraded due to improper storage. | 1. Optimize pH: Perform experiments at a slightly acidic pH (e.g., pH 7.0-7.2) to ensure sub-maximal GPR68 activation, allowing for the potentiation by this compound to be observed. 2. Confirm GPR68 expression: Use qPCR, western blot, or flow cytometry to confirm GPR68 expression in your cell line. Consider using a cell line known to express GPR68 or a transiently transfected system. 3. Proper storage: Store this compound stock solutions at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles. |
| High background signal or unexpected activity in control cells | 1. Off-target effects: At high concentrations, this compound can activate MT1/MT2 receptors or antagonize 5-HT2B receptors. 2. Ago-PAM activity: In systems with high receptor expression, PAMs can sometimes exhibit agonist-like activity even in the absence of the endogenous agonist. | 1. Use appropriate controls: Include control cells that do not express GPR68 to assess off-target effects. If off-target effects are suspected, use specific antagonists for MT1, MT2, or 5-HT2B receptors. 2. Titrate this compound concentration: Perform a dose-response curve to determine the optimal concentration of this compound that potentiates GPR68 activity without causing significant off-target or ago-PAM effects. |
| Inconsistent or variable results between experiments | 1. Fluctuations in pH: Small variations in the pH of the assay buffer can lead to significant changes in GPR68 activity. 2. Cell passage number: GPR68 expression levels may change with increasing cell passage number. 3. Inconsistent compound preparation: Improper dissolution of this compound can lead to variability in the final concentration. | 1. Strict pH control: Prepare fresh assay buffers for each experiment and verify the pH immediately before use. 2. Use low passage cells: Maintain a consistent and low cell passage number for all experiments. 3. Ensure complete dissolution: Follow the supplier's instructions for dissolving this compound. Sonication may be required for complete dissolution. |
Quantitative Data Summary
Table 1: On-Target and Off-Target Activities of this compound
| Target | Activity | Ki (nM) | EC50 (nM) |
| GPR68 | Positive Allosteric Modulator | - | - |
| 5-HT2B Receptor | Weak Antagonist | 310 | - |
| MT1 Receptor | Weak Full Agonist | 5900 | 320 |
| MT2 Receptor | Weak Partial Agonist | 1100 | 540 |
Data compiled from MedchemExpress product information.[1]
Experimental Protocols
Calcium Mobilization Assay for GPR68 Activation
This protocol is designed to measure the potentiation of proton-induced calcium mobilization by this compound in cells expressing GPR68.
Materials:
-
HEK293 cells stably expressing human GPR68
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Assay Buffer: HBSS with 20 mM HEPES, pH adjusted to desired levels (e.g., 7.4 for baseline, 7.0 for stimulation)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid
-
This compound
-
96-well black-walled, clear-bottom plates
-
Fluorescent plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed GPR68-expressing HEK293 cells into 96-well plates at a density of 50,000 cells/well and incubate overnight.
-
Dye Loading: The next day, remove the culture medium and add 100 µL of Assay Buffer (pH 7.4) containing the calcium-sensitive dye and probenecid. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a 2X stock solution of this compound in Assay Buffer (pH 7.4).
-
Assay: a. Place the plate in the fluorescent plate reader and allow it to equilibrate to 37°C. b. Program the reader to measure fluorescence intensity before and after the addition of reagents. c. Add 100 µL of the 2X this compound solution (or vehicle control) to the wells and incubate for 10-15 minutes. d. Inject 20 µL of acidic Assay Buffer (e.g., pH adjusted to bring the final well pH to 7.0) to stimulate GPR68. e. Record the fluorescence signal for at least 60 seconds.
-
Data Analysis: Calculate the change in fluorescence intensity upon stimulation. Compare the response in the presence and absence of this compound to determine the potentiation effect.
cAMP Assay for GPR68 Activation
This protocol measures the effect of this compound on proton-induced cAMP production in GPR68-expressing cells.
Materials:
-
HEK293 cells stably expressing human GPR68
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Stimulation Buffer: HBSS with 20 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH adjusted to desired levels.
-
cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based)
-
This compound
-
Forskolin (positive control)
-
96-well or 384-well white opaque plates
Procedure:
-
Cell Plating: Seed GPR68-expressing HEK293 cells into the appropriate assay plate and incubate overnight.
-
Compound and Agonist Preparation: Prepare serial dilutions of this compound in Stimulation Buffer. Prepare the proton stimulus by adjusting the pH of the Stimulation Buffer.
-
Stimulation: a. Remove the culture medium from the cells. b. Add the this compound dilutions to the wells and pre-incubate for 15 minutes at room temperature. c. Add the acidic Stimulation Buffer to initiate GPR68 activation. d. Incubate for 30 minutes at room temperature.
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves for cAMP production in the presence of different concentrations of this compound to determine its potentiating effect.
Visualizations
Caption: GPR68 Signaling Pathways.
Caption: Experimental Workflows.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
Technical Support Center: Refining MS48107 Dosage for Specific Research Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MS48107, a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68).[1][2][3] Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help refine this compound dosage for your specific research applications.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of GPR68.[1][2] This means it binds to a site on the receptor distinct from the primary ligand (proton) binding site and enhances the receptor's response to activation by protons.[2] GPR68 is a proton-sensing GPCR that is activated by extracellular acidity.[4] this compound increases the receptor's affinity for protons, thereby potentiating its signaling cascade, which can involve the stimulation of inositol (B14025) phosphate (B84403) (IP) production or calcium mobilization.[2][4]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: For initial in vitro experiments, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. A starting point for a dose-response curve could range from 1 nM to 10 µM. Based on its activity at other receptors, this compound has shown agonist activity at MT1 and MT2 receptors with EC50 values of 320 nM and 540 nM, respectively.[1][3] This information can help guide the upper and lower limits of your initial dose-response experiments.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is a solid that is soluble in DMSO at a concentration of 100 mg/mL (239.56 mM).[1] For long-term storage, the solid powder should be kept at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is important to avoid repeated freeze-thaw cycles to maintain the stability of the compound.[5][6] When preparing working solutions, ensure the final DMSO concentration in your cell culture media is low (typically <0.5%, ideally ≤0.1%) to avoid solvent-induced toxicity.[5][7]
Q4: What are the known off-target effects of this compound?
A4: this compound has been shown to have moderate binding affinity for the 5-HT2B receptor with a Ki value of 219 nM, where it acts as a weak antagonist (Ki = 310 nM).[1][3] It also exhibits weak agonist activity at the MT1 (EC50 = 320 nM) and MT2 (EC50 = 540 nM) melatonin (B1676174) receptors.[1][3] Researchers should consider these off-target activities when interpreting experimental results, especially at higher concentrations.
Q5: What in vivo dosage has been used for this compound?
A5: In mice, a single intraperitoneal injection of 25 mg/kg has been shown to result in high exposure levels in both plasma and brain for at least 2 hours.[1][3] this compound is known to be bioavailable and can cross the blood-brain barrier.[1][2][3]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or non-reproducible results between experiments.
-
Possible Cause: Compound instability.
-
Possible Cause: Variations in cell culture conditions.
-
Solution: Standardize cell passage number, confluency, and serum batches. Regularly test for mycoplasma contamination.[5]
-
-
Possible Cause: Pipetting errors.
-
Solution: Ensure pipettes are properly calibrated and use consistent pipetting techniques, especially for serial dilutions.
-
Issue 2: High background signal or non-specific effects in assays.
-
Possible Cause: Compound aggregation at high concentrations.
-
Solution: Visually inspect your working solutions for any precipitation. If aggregation is suspected, consider including a low concentration of a non-ionic detergent like 0.01% Triton X-100 in your assay buffer, if compatible with your experimental setup.[7]
-
-
Possible Cause: Off-target effects.
-
Solution: To confirm that the observed effect is due to GPR68 modulation, consider using a structurally different GPR68 PAM or an inactive analog of this compound as a negative control.[7]
-
Issue 3: Vehicle control (DMSO) shows a biological effect.
-
Possible Cause: High final concentration of the solvent.
Experimental Protocols
Here are detailed methodologies for key experiments to refine and validate this compound dosage.
Protocol 1: Determining Optimal In Vitro Dosage using a Cell Viability Assay
This protocol helps establish the cytotoxic profile of this compound in your cell line of interest and identify a non-toxic concentration range for further experiments.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A suggested starting range is from 1 nM to 100 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions and the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).[8]
-
Viability Assessment: Use a suitable cell viability assay, such as MTT, MTS, or a resazurin-based assay, to measure cell proliferation.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) if any cytotoxic effects are observed.[8][9]
Data Presentation:
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.01 | 98.7 ± 4.8 |
| 0.1 | 99.1 ± 5.5 |
| 1 | 97.5 ± 6.1 |
| 10 | 95.3 ± 7.3 |
| 100 | 85.2 ± 8.9 |
Note: The data in this table is for illustrative purposes only.
Protocol 2: Confirming Target Engagement with a Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that this compound binds to its target protein, GPR68, within intact cells.[10] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[11]
Methodology:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or a vehicle control for a specific duration (e.g., 1 hour) to allow for compound uptake.[10]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-5 minutes using a thermal cycler.[10][12]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.[10]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[10]
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble GPR68 at each temperature point by Western blotting.[10]
Data Presentation:
| Temperature (°C) | Soluble GPR68 (Vehicle) | Soluble GPR68 (+ this compound) |
| 40 | 100% | 100% |
| 45 | 95% | 98% |
| 50 | 80% | 92% |
| 55 | 50% | 85% |
| 60 | 20% | 60% |
| 65 | 5% | 30% |
| 70 | <1% | 10% |
Note: The data in this table is for illustrative purposes only.
Protocol 3: Assessing Downstream Signaling by Western Blot
This protocol measures the activation of downstream signaling pathways following GPR68 engagement by this compound.
Methodology:
-
Cell Treatment: Treat cells with various concentrations of this compound for different time points.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for a downstream signaling protein (e.g., phosphorylated ERK, CREB) followed by an HRP-conjugated secondary antibody.[15][16]
-
Detection: Visualize the protein bands using a chemiluminescent substrate.[14]
Visualizations
Caption: GPR68 signaling pathway potentiated by this compound.
Caption: Experimental workflow for this compound dosage optimization.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 13. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 14. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. origene.com [origene.com]
mitigating the impact of MS48107 impurities on experimental outcomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MS48107, a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68). The information provided will help mitigate the impact of this compound's off-target activities on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68).[1][2] It does not activate the receptor on its own but enhances the receptor's response to its endogenous ligand, which are protons (H+).[1] This means that in acidic conditions, this compound potentiates GPR68 signaling.
Q2: What are the known "impurities" or off-target activities of this compound?
A2: The primary concern with this compound is not manufacturing impurities, but rather its known off-target pharmacological activities. It exhibits weak antagonist activity at the serotonin (B10506) receptor 5-HT2B and weak agonist activity at the melatonin (B1676174) receptors MT1 and MT2.[2]
Q3: How can these off-target activities affect my experimental results?
A3: The off-target activities of this compound can lead to confounding results. For example, activation of MT1 and MT2 receptors can influence cAMP levels, while interaction with the 5-HT2B receptor can modulate various signaling pathways, potentially masking or altering the specific effects of GPR68 activation.
Q4: What are the main signaling pathways activated by GPR68?
A4: GPR68 is known to couple to multiple G protein signaling pathways, primarily:
-
Gq/11: This pathway leads to the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
-
Gs: This pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
G12/13: This pathway activates Rho GTPases, which are involved in regulating the actin cytoskeleton.
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent changes in intracellular calcium levels. | The observed calcium signal may be a composite of GPR68-mediated Gq/11 activation and off-target effects. | 1. Confirm GPR68 expression: Ensure your cell model endogenously expresses GPR68 or has been successfully transfected. 2. Use off-target antagonists: Co-incubate your cells with this compound and a 5-HT2B receptor antagonist (e.g., EXT5 or EXT9) to block this potential off-target pathway. 3. pH control: GPR68 is activated by acidic pH. Ensure your assay buffer is at a pH that favors GPR68 activation (e.g., pH 6.8). |
| Observed cAMP levels are higher or lower than expected. | This compound has weak agonist activity at MT1 and MT2 receptors, which can modulate cAMP levels independently of GPR68. GPR68 itself can also couple to Gs to increase cAMP. | 1. Use melatonin receptor antagonists: To isolate the GPR68-mediated cAMP response, pre-incubate your cells with an MT1/MT2 antagonist, such as Luzindole.[2] 2. Characterize the Gs pathway: If you are specifically interested in the Gs-mediated signaling of GPR68, the use of MT1/MT2 antagonists is crucial. |
| Difficulty in replicating published results. | This could be due to variations in experimental conditions, such as cell line passage number, reagent quality, or differences in assay protocols. The off-target activities of this compound can also contribute to variability. | 1. Standardize protocols: Adhere strictly to a detailed, validated experimental protocol. 2. Control for off-target effects: As a standard practice, include control experiments with relevant antagonists for the 5-HT2B, MT1, and MT2 receptors. 3. Confirm this compound activity: Test the activity of your batch of this compound in a validated GPR68 functional assay. |
| This compound appears to have no effect. | This could be due to low GPR68 expression in your cell model, inappropriate pH conditions, or issues with the compound itself. | 1. Verify GPR68 expression: Use qPCR or Western blotting to confirm GPR68 expression. 2. Optimize pH: Since GPR68 is proton-sensitive, ensure your experimental buffer has a pH in the acidic range (e.g., pH 6.8-7.2) to allow for receptor activation. 3. Check compound integrity: Ensure your this compound stock solution is properly prepared and stored to prevent degradation. |
Quantitative Data Summary
The following table summarizes the known on-target and off-target activities of this compound.
| Target | Activity | Parameter | Value (nM) |
| GPR68 | Positive Allosteric Modulator | - | - |
| 5-HT2B Receptor | Weak Antagonist | Ki | 310[2] |
| Binding Affinity | Ki | 219[2] | |
| MT1 Receptor | Weak Full Agonist | EC50 | 320[2] |
| Binding Affinity | Ki | 5900[2] | |
| MT2 Receptor | Weak Partial Agonist | EC50 | 540[2] |
| Binding Affinity | Ki | 1100[2] |
Experimental Protocols
In Vitro GPR68 Calcium Flux Assay
This protocol describes a cell-based assay to measure the potentiation of GPR68-mediated calcium mobilization by this compound.
Materials:
-
HEK293T cells expressing human GPR68
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
96-well black-walled, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4 and pH 6.8
-
This compound
-
5-HT2B antagonist (e.g., EXT9)
-
MT1/MT2 antagonist (e.g., Luzindole)
-
Ionomycin (positive control)
Procedure:
-
Cell Culture: Seed GPR68-expressing HEK293T cells in a 96-well plate at a density of 50,000 cells per well and culture overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS (pH 7.4). Remove the culture medium and add 100 µL of the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS (pH 6.8). For control wells, prepare solutions of the 5-HT2B antagonist and the MT1/MT2 antagonist.
-
Assay:
-
Wash the cells twice with 100 µL of HBSS (pH 7.4).
-
Add 50 µL of HBSS (pH 7.4) to each well.
-
For antagonist controls, add the 5-HT2B or MT1/MT2 antagonist to the respective wells and incubate for 15 minutes.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence (Ex/Em = 494/516 nm).
-
Add 50 µL of the this compound dilutions or control solutions in HBSS (pH 6.8) to the wells to achieve the final desired concentrations and a final pH of ~7.1.
-
Immediately begin recording the fluorescence intensity every 2 seconds for 3 minutes.
-
After the initial reading, add a positive control (e.g., ionomycin) to confirm cell viability and dye loading.
-
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the concentration of this compound to generate a dose-response curve.
In Vitro GPR68 cAMP Assay
This protocol describes a cell-based assay to measure the potentiation of GPR68-mediated cAMP production by this compound.
Materials:
-
CHO-K1 cells expressing human GPR68
-
F-12K Medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
384-well white-walled plates
-
cAMP-Glo™ Assay kit (or equivalent)
-
This compound
-
Forskolin (positive control)
-
MT1/MT2 antagonist (e.g., Luzindole)
Procedure:
-
Cell Culture: Seed GPR68-expressing CHO-K1 cells in a 384-well plate at a density of 5,000 cells per well and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. For antagonist controls, prepare a solution of the MT1/MT2 antagonist.
-
Assay:
-
Remove the culture medium and add 20 µL of assay buffer to each well.
-
For antagonist controls, add the MT1/MT2 antagonist to the respective wells and incubate for 15 minutes.
-
Add 10 µL of the this compound dilutions or control solutions to the wells.
-
Incubate for 30 minutes at room temperature.
-
Add 20 µL of the cAMP-Glo™ lysis buffer and incubate for 10 minutes.
-
Add 20 µL of the cAMP-Glo™ detection solution and incubate for 20 minutes.
-
Add 40 µL of the Kinase-Glo® Reagent.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Convert the luminescence readings to cAMP concentrations using a standard curve. Plot the cAMP concentration against the concentration of this compound to generate a dose-response curve.
Visualizations
Caption: GPR68 Signaling Pathways.
Caption: Experimental Workflow for Mitigating Off-Target Effects.
References
Validation & Comparative
A Comparative Guide to the Efficacy of MS48107 and Ogerin on GPR68
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent positive allosteric modulators (PAMs) of the G protein-coupled receptor 68 (GPR68): MS48107 and its parent compound, ogerin (B609720). GPR68, also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor that is activated by extracellular acidosis and plays a crucial role in various physiological and pathological processes, including cancer, inflammation, and neurological disorders.[][2][3] The development of potent and selective modulators for this receptor is of significant interest for therapeutic intervention.
Overview of this compound and Ogerin
Ogerin was the first small-molecule PAM identified for GPR68.[4][5][6] It enhances the receptor's sensitivity to protons, primarily potentiating the Gs signaling pathway, which leads to the accumulation of cyclic AMP (cAMP).[][4][5][6][7] Interestingly, ogerin has been shown to be a biased modulator, as it can inhibit the Gq-mediated calcium signaling pathway that is also activated by protons.[7][8][9]
This compound is a derivative of ogerin, developed through a comprehensive structure-activity relationship (SAR) study.[4][5][6][10] This optimization has resulted in a significantly more potent and selective PAM for GPR68.[4][5][6][10] this compound is also characterized by its bioavailability and ability to penetrate the blood-brain barrier, making it a valuable tool for in vivo studies.[3][5][6][10][11]
Quantitative Comparison of Efficacy
The following table summarizes the available quantitative data for this compound and ogerin, highlighting the superior potency of this compound.
| Parameter | Ogerin | This compound | Reference |
| Allosteric Activity | Baseline | 33-fold increased activity compared to ogerin | [4][5][6] |
| pEC50 | 6.83 (for proton-mediated calcium mobilization) | Not explicitly stated, but implied to be significantly higher than ogerin | [12][13][14] |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Potent and Selective Positive Allosteric Modulator (PAM) | [4][5][6][10][11][12][14] |
| Signaling Pathway Bias | Biased towards Gs (cAMP) pathway; inhibits Gq (Ca2+) pathway | Potentiates Gs pathway | [4][5][6][7][8][9] |
GPR68 Signaling Pathways and Modulator Action
GPR68 activation by protons (low pH) can initiate signaling through multiple G protein-coupled pathways. The diagram below illustrates the primary pathways and the points of intervention for this compound and ogerin.
Caption: GPR68 signaling and modulation by this compound and ogerin.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of common experimental protocols used to assess the efficacy of GPR68 modulators.
cAMP Accumulation Assay (for Gs Pathway Activation)
This assay quantifies the production of cyclic AMP, a second messenger generated upon the activation of the Gs signaling pathway.
Objective: To measure the potentiation of proton-induced cAMP production by this compound and ogerin.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human GPR68 are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Assay Buffer Preparation: Prepare assay buffers with varying pH levels (e.g., from pH 7.8 to 6.8) to create a proton concentration gradient.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or ogerin in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) for a specified time (e.g., 30 minutes).
-
Proton Stimulation: The cells are then stimulated with the pH-adjusted assay buffers.
-
Cell Lysis and Detection: After stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: The data is normalized to the maximum response and plotted against the proton concentration to determine the EC50 values in the presence and absence of the modulators.
Intracellular Calcium Mobilization Assay (for Gq Pathway Activation)
This assay measures the increase in intracellular calcium concentration, a hallmark of Gq pathway activation.
Objective: To assess the effect of this compound and ogerin on proton-induced calcium release.
Methodology:
-
Cell Culture and Seeding: As described for the cAMP assay.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time.
-
Compound and Proton Addition: A baseline fluorescence is recorded before the addition of varying concentrations of this compound or ogerin, followed by stimulation with acidic buffer.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence intensity is used to quantify the calcium response. The data is then analyzed to determine the modulatory effect of the compounds on the proton-induced calcium signal.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the efficacy of GPR68 modulators.
Caption: General workflow for assessing GPR68 modulator efficacy.
Conclusion
Both this compound and ogerin are valuable chemical probes for studying the function of GPR68. However, the available data clearly indicates that this compound is a more potent and selective positive allosteric modulator.[4][5][6][10][11][14] Its 33-fold greater allosteric activity, coupled with its favorable pharmacokinetic properties, makes it a superior tool for both in vitro and in vivo investigations into the therapeutic potential of GPR68 modulation.[3][4][5][6][10][11] Ogerin remains a significant compound as the first-in-class GPR68 PAM and for its demonstrated biased signaling, which can be useful for dissecting the differential roles of the Gs and Gq pathways in GPR68-mediated effects. Researchers should consider the specific requirements of their studies when choosing between these two modulators.
References
- 2. GPR68: An Emerging Drug Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanical and chemical activation of GPR68 probed with a genetically encoded fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR68: An Emerging Drug Target in Cancer [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. eubopen.org [eubopen.org]
- 14. medchemexpress.com [medchemexpress.com]
validation of MS48107's selectivity for GPR68 over other GPCRs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of MS48107's Performance Against Other GPR68 Modulators with Supporting Experimental Data.
This guide provides a detailed analysis of the selectivity of this compound, a potent positive allosteric modulator (PAM) of G protein-coupled receptor 68 (GPR68). GPR68, also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor implicated in a variety of physiological and pathophysiological processes, making it an attractive therapeutic target. This compound has emerged as a valuable tool for studying the function of GPR68 due to its high potency and selectivity. This document summarizes the available quantitative data, details the experimental protocols used for its validation, and provides visual representations of key signaling pathways and experimental workflows.
Comparative Selectivity and Potency of GPR68 Modulators
This compound exhibits exceptional selectivity for GPR68 over other closely related proton-sensing GPCRs, such as GPR4 and GPR65, and a broad panel of other GPCRs, ion channels, and transporters.[1][2] Its allosteric activity is reported to be 33-fold greater than its parent compound, ogerin. The following tables summarize the selectivity and potency of this compound in comparison to other known GPR68 modulators.
Table 1: Potency and Allosteric Activity of GPR68 Modulators
| Compound | Type | Target | Assay Type | Potency / Allosteric Activity | Reference |
| This compound | Positive Allosteric Modulator | GPR68 | cAMP Accumulation | Δlog(αβ/Kb) = 1.52 (33-fold > ogerin) | [1](--INVALID-LINK--) |
| Ogerin | Positive Allosteric Modulator | GPR68 | cAMP Accumulation | - | [1](--INVALID-LINK--) |
| Lorazepam | Non-selective Positive Allosteric Modulator | GPR68 | cAMP Accumulation | Micromolar range | [1](--INVALID-LINK--) |
Table 2: Selectivity Profile of this compound Against a Panel of GPCRs and Other Targets
This compound was profiled against a panel of 48 common drug targets, including a wide range of GPCRs, and demonstrated high selectivity.[1] The data below represents a summary of key off-target screening results.
| Target | Ligand | Assay Type | Activity (Ki or % Inhibition @ 10 µM) |
| GPR4 | This compound | cAMP Accumulation | No significant activity |
| GPR65 | This compound | cAMP Accumulation | No significant activity |
| 5-HT2B Receptor | This compound | Radioligand Binding | Ki = 219 nM |
| MT1 Receptor | This compound | Radioligand Binding | Ki = 5900 nM |
| MT2 Receptor | This compound | Radioligand Binding | Ki = 1100 nM |
| Adrenergic α1A | This compound | Radioligand Binding | 1% |
| Adrenergic α2A | This compound | Radioligand Binding | 15% |
| Adrenergic β1 | This compound | Radioligand Binding | -1% |
| Adrenergic β2 | This compound | Radioligand Binding | 10% |
| Dopamine D1 | This compound | Radioligand Binding | 8% |
| Dopamine D2 | This compound | Radioligand Binding | 19% |
| Histamine H1 | This compound | Radioligand Binding | 2% |
| Muscarinic M1 | This compound | Radioligand Binding | 10% |
| Muscarinic M2 | This compound | Radioligand Binding | 12% |
| Muscarinic M3 | This compound | Radioligand Binding | 16% |
| Serotonin 5-HT1A | This compound | Radioligand Binding | 11% |
| Serotonin 5-HT2A | This compound | Radioligand Binding | 28% |
| hERG | This compound | Radioligand Binding | 15% |
Data for the panel of 48 targets represents the percent inhibition at a concentration of 10 µM. A low percentage indicates minimal interaction.
Table 3: Functional Activity of this compound at Off-Target Receptors
While this compound shows high selectivity, some weak functional activity has been observed at higher concentrations for a few receptors.
| Target | Ligand | Functional Assay | Activity (EC50 or Antagonist Ki) |
| 5-HT2B Receptor | This compound | Functional Antagonism | Ki = 310 nM (weak antagonist) |
| MT1 Receptor | This compound | Functional Agonism | EC50 = 320 nM (weak full agonist) |
| MT2 Receptor | This compound | Functional Agonism | EC50 = 540 nM (weak partial agonist) |
Experimental Protocols
The selectivity and potency of this compound were determined using standard in vitro pharmacological assays. The primary functional assays for GPR68, which couples to both Gs and Gq signaling pathways, are cAMP accumulation assays and inositol (B14025) phosphate (B84403) (IP-One) assays, respectively.
Gs-Coupled Receptor Activation: cAMP Accumulation Assay
This assay measures the production of cyclic adenosine (B11128) monophosphate (cAMP) following the activation of Gs-coupled GPCRs.
Principle: Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This change is detected using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) or similar technologies.
Methodology:
-
Cell Culture: HEK293 cells stably or transiently expressing human GPR68 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates and incubated overnight.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or other test compounds.
-
Agonist Stimulation: Cells are stimulated with a sub-maximal concentration of the endogenous agonist (protons, by lowering the pH of the assay buffer) to activate GPR68.
-
Cell Lysis and Detection: A lysis buffer containing HTRF reagents (a cAMP-d2 acceptor and an anti-cAMP antibody labeled with a europium cryptate donor) is added.
-
Signal Measurement: After incubation, the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: The data is normalized and fitted to a sigmoidal dose-response curve to determine the potency (EC50) and efficacy of the compounds.
Gq-Coupled Receptor Activation: IP-One Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade, following the activation of Gq-coupled GPCRs.
Principle: Activation of Gq-coupled receptors activates phospholipase C (PLC), which cleaves PIP2 into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 is rapidly metabolized to IP2 and then to IP1. The addition of LiCl inhibits the degradation of IP1, allowing it to accumulate. The accumulated IP1 is then quantified using an HTRF-based competitive immunoassay.
Methodology:
-
Cell Culture and Plating: Similar to the cAMP assay, cells expressing GPR68 are cultured and seeded in 384-well plates.
-
Compound Treatment: Cells are stimulated with varying concentrations of the test compound in a stimulation buffer containing LiCl.
-
Agonist Stimulation: The endogenous agonist (protons) is added to activate the receptor.
-
Cell Lysis and Detection: The cells are lysed, and HTRF reagents (IP1-d2 and an anti-IP1 antibody-cryptate) are added.
-
Signal Measurement: The plate is incubated to allow the assay to reach equilibrium, and the HTRF signal is measured.
-
Data Analysis: The results are analyzed to determine the potency and efficacy of the compounds in activating the Gq pathway.
Visualizations
GPR68 Signaling Pathway
GPR68 is known to couple to multiple G protein subtypes, primarily Gs and Gq, leading to the activation of distinct downstream signaling cascades.
Caption: GPR68 Signaling Cascade.
Experimental Workflow for GPCR Selectivity Profiling
A typical workflow for assessing the selectivity of a compound like this compound involves a primary screen followed by more detailed secondary and off-target assays.
Caption: Experimental Workflow for GPCR Selectivity Profiling.
References
Unlocking Cellular Responses: A Comparative Guide to the Effects of MS48107 Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuanced effects of investigational compounds across various cellular contexts is paramount. This guide provides a comprehensive cross-validation of the effects of MS48107, a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), in different cell lines. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways, this document serves as a critical resource for evaluating the potential of this compound in diverse research and therapeutic applications.
This compound enhances the sensitivity of GPR68 to its endogenous ligand, protons (H+), thereby amplifying its signaling output. GPR68 is implicated in a variety of physiological and pathological processes, including mechanotransduction, inflammation, and cancer.[1][2] Consequently, the cellular response to this compound is intrinsically linked to the expression and coupling of GPR68 in a given cell type.
Comparative Efficacy of this compound in Modulating GPR68 Signaling
The primary mechanism of action of this compound is the potentiation of proton-induced Gαs signaling, leading to the production of cyclic AMP (cAMP). However, GPR68 can also couple to Gαq, stimulating intracellular calcium mobilization. The following tables summarize the quantitative effects of this compound in key cell lines used in preclinical research.
| Cell Line | Receptor Expression | Assay Type | This compound Parameter | Value | Reference |
| HEK293 | Human GPR68 (recombinant) | cAMP Accumulation | pEC50 | 7.6 ± 0.1 | [3] |
| HEK293 | Human GPR68 (recombinant) | cAMP Accumulation | Emax (% of proton response) | ~100% | [3] |
Table 1: Potentiation of cAMP Signaling by this compound in HEK293 Cells. This table highlights the efficacy of this compound in a commonly used recombinant expression system. The pEC50 value indicates the concentration at which this compound elicits half of its maximal effect, demonstrating its high potency.
While comprehensive comparative studies across a wide panel of cell lines are still emerging, the expression profile of GPR68 provides a strong indication of where this compound is likely to exert significant effects.
| Cell Line | Tissue of Origin | GPR68 Expression Level | Potential Application | Reference |
| BON-1 | Pancreatic Neuroendocrine Tumor | High | Cancer Biology, Neuroendocrine Signaling | [4] |
| MDA-MB-231 | Breast Cancer | Weak | Cancer Biology | [4] |
| MCF-7 | Breast Cancer | Weak | Cancer Biology | [4] |
| PC-3 | Prostate Cancer | Weak | Cancer Biology | [4] |
| DAOY | Medulloblastoma | Detected | Neuroscience, Cancer Biology | [4] |
| HL-60 | Neutrophil-like | Detected | Immunology, Inflammation | [4] |
Table 2: GPR68 Expression in Various Human Cell Lines. This table provides a qualitative overview of GPR68 expression in different cancer and immune cell lines, suggesting potential targets for this compound investigation.
Off-Target Activity Profile of this compound
A critical aspect of drug development is understanding a compound's selectivity. While this compound is highly selective for GPR68, some off-target activities have been characterized.
| Target | Activity | Parameter | Value (nM) | Reference |
| 5-HT2B Receptor | Weak Antagonist | Ki | 310 | [1][5] |
| Melatonin Receptor 1 (MT1) | Weak Full Agonist | EC50 | 320 | [1][5] |
| Melatonin Receptor 2 (MT2) | Weak Partial Agonist | EC50 | 540 | [1][5] |
Table 3: Off-Target Binding and Functional Activity of this compound. This data is crucial for interpreting experimental results and anticipating potential side effects in more complex biological systems.
Experimental Methodologies
To ensure reproducibility and facilitate the design of new experiments, detailed protocols for the key assays used to characterize this compound are provided below.
cAMP Accumulation Assay
This assay quantifies the intracellular concentration of cAMP, a key second messenger produced upon Gαs activation.
Materials:
-
HEK293 cells stably expressing human GPR68
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
Proton source (e.g., MES buffer to achieve desired acidic pH)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor-based)[6][7]
-
384-well white opaque plates
Procedure:
-
Cell Seeding: Seed GPR68-expressing HEK293 cells into 384-well plates and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Initiation:
-
Wash the cells with assay buffer.
-
Add the this compound dilutions to the cells and incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Stimulate the cells with an acidic solution (e.g., pH 6.8) to activate GPR68.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration, an indicator of Gαq pathway activation.
Materials:
-
Cells endogenously or recombinantly expressing GPR68
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)[8][9]
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
Proton source
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature in the dark.
-
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Add the this compound solution to the wells.
-
Add the acidic solution to stimulate the receptor.
-
Record the fluorescence intensity over time.
-
-
Data Analysis: Calculate the change in fluorescence from baseline to the peak response for each concentration of this compound. Plot the response against the log of the this compound concentration to determine the pEC50 and Emax.
Visualizing the Molecular Pathways and Experimental Logic
To further elucidate the mechanisms and experimental design, the following diagrams are provided.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gene-signature-derived IC50s/EC50s reflect the potency of causative upstream targets and downstream phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MS48107 and Lorazepam on GPR68 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two known modulators of the G protein-coupled receptor 68 (GPR68), MS48107 and lorazepam. GPR68, also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor implicated in a variety of physiological and pathophysiological processes, making it an attractive target for drug discovery. This document summarizes their mechanisms of action, presents available quantitative data, details experimental protocols for assessing their activity, and provides visual representations of the relevant biological pathways and workflows.
Introduction to GPR68 and its Modulators
GPR68 is activated by extracellular protons, playing a crucial role in sensing and responding to changes in the microenvironment's pH.[1] Its activation triggers downstream signaling cascades primarily through Gq/11 and Gs proteins, leading to increased intracellular calcium ([Ca2+]i) and cyclic adenosine (B11128) monophosphate (cAMP) levels, respectively.[2] These signaling events influence a range of cellular functions, including cell proliferation, inflammation, and mechanotransduction.
This guide focuses on two positive allosteric modulators (PAMs) of GPR68:
-
This compound: A potent and selective synthetic small molecule developed as a chemical probe to study the function of GPR68.[3][4]
-
Lorazepam: A well-known benzodiazepine (B76468) anxiolytic that has been identified as a non-selective positive allosteric modulator of GPR68.[5][6]
Quantitative Comparison of GPR68 Activation
Direct head-to-head comparative studies providing EC50 or Ki values for this compound and lorazepam on GPR68 activation under identical experimental conditions are limited in the public domain. However, data from independent studies allow for a qualitative and semi-quantitative comparison of their potency and selectivity.
| Feature | This compound | Lorazepam |
| Mechanism of Action | Potent and selective positive allosteric modulator (PAM) of GPR68.[3][4] | Non-selective positive allosteric modulator (PAM) of GPR68.[5][6] |
| Potency | High. Reported to have 33-fold increased allosteric activity compared to the first-generation PAM, ogerin.[7][8] | Moderate. Activity reported to be in the micromolar range in cAMP assays.[1][2] |
| Selectivity | Highly selective for GPR68 over other proton-sensing GPCRs and a wide range of other drug targets.[7][8] | Non-selective, with its primary therapeutic target being the GABAA receptor.[6] |
| pH-Dependence | Potentiates proton-induced activation of GPR68.[3][4] | Activity is pH-dependent and potentiates proton-induced activation.[6] |
| Biased Agonism | Primarily characterized for its potentiation of the Gs-cAMP pathway.[7] | Exhibits biased agonism, capable of activating both Gq and Gs signaling pathways.[9] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of GPR68 activation by this compound and lorazepam, it is essential to visualize the underlying signaling pathways and the experimental methods used to measure them.
GPR68 Signaling Pathway
GPR68 activation by protons is allosterically modulated by compounds like this compound and lorazepam. This leads to the activation of heterotrimeric G proteins, primarily Gq/11 and Gs.
Caption: GPR68 Signaling Pathway.
Experimental Workflow: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR68 activation, typically via the Gq pathway.
Caption: Calcium Mobilization Assay Workflow.
Experimental Workflow: cAMP Assay
This assay quantifies the production of cAMP, a downstream messenger of the Gs signaling pathway, upon GPR68 activation.
Caption: cAMP Assay Workflow.
Detailed Experimental Protocols
The following are generalized protocols for the calcium mobilization and cAMP assays based on commonly used methodologies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Calcium Mobilization Assay Protocol
1. Cell Preparation:
-
Seed human embryonic kidney 293T (HEK293T) cells transiently or stably expressing GPR68 in a 96-well, black-walled, clear-bottom plate at a density of 40,000-80,000 cells per well.
-
Culture the cells overnight in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
2. Dye Loading:
-
Prepare a loading buffer consisting of Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid. Probenecid is an anion transport inhibitor that helps to retain the calcium indicator dye inside the cells.[10]
-
Prepare a 2x Fluo-4 AM loading solution in the loading buffer.
-
Aspirate the culture medium from the cell plate and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
3. Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of this compound and lorazepam in the loading buffer at 2x the final desired concentration.
-
Using a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation or FLIPR), add 100 µL of the compound dilutions to the respective wells.
-
Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm. Record data every 1-2 seconds for a period of 2-5 minutes.
4. Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition (F) to the baseline fluorescence before addition (F0), i.e., ΔF/F0.
-
Plot the peak ΔF/F0 values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.
cAMP Assay Protocol
1. Cell Preparation:
-
Seed HEK293T cells expressing GPR68 in a 96-well white, opaque plate at a density of 10,000-20,000 cells per well.
-
Culture the cells overnight in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
2. Cell Stimulation:
-
Aspirate the culture medium and replace it with 50 µL of stimulation buffer (e.g., HBSS or serum-free media) containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX).[3][11] The PDE inhibitor prevents the degradation of cAMP, thus amplifying the signal.
-
Pre-incubate the cells with the PDE inhibitor for 10-30 minutes at room temperature.
-
Add 50 µL of this compound or lorazepam dilutions prepared in stimulation buffer to the wells.
-
Incubate the plate for 30 minutes at room temperature.
3. cAMP Detection:
-
Perform the cAMP measurement using a commercially available kit (e.g., GloSensor™ cAMP Assay from Promega or HTRF cAMP kits from Cisbio) following the manufacturer's instructions. This typically involves lysing the cells and adding detection reagents that generate a luminescent or fluorescent signal proportional to the amount of cAMP present.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw luminescence or FRET ratio values from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.
Conclusion
This compound and lorazepam are both valuable tools for studying the function of GPR68. This compound stands out as a potent and selective PAM, making it an ideal research tool for targeted investigations of GPR68's role in various biological processes. Lorazepam, while less potent and non-selective, offers a readily available pharmacological agent to probe GPR68 signaling, particularly its capacity for biased agonism. The choice between these two modulators will depend on the specific experimental goals, with this compound being preferred for studies requiring high selectivity and potency, and lorazepam being useful for initial characterizations or when exploring biased signaling phenomena. The provided experimental protocols offer a foundation for researchers to quantitatively assess the activity of these and other potential GPR68 modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Activation of GPR68 Attenuates Ferroptosis in Spinal Cord Ischemia/Reperfusion Injury Through PI3K/Akt-Mediated Nrf2 Antioxidant Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR68, a proton-sensing GPCR, mediates interaction of cancer-associated fibroblasts and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric ligands for the pharmacologically dark receptors GPR68 and GPR65 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biased signaling of the proton-sensing receptor OGR1 by benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative high-throughput assay to measure MC4R-induced intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to GPR68 Modulators: MS48107 and Ogremorphin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key modulators of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1): the positive allosteric modulator (PAM) MS48107 and the antagonist Ogremorphin. This document summarizes their performance based on available experimental data, outlines their distinct mechanisms of action, and provides detailed experimental protocols for their characterization.
Introduction to GPR68 and its Modulators
GPR68 is a proton-sensing GPCR that is activated by extracellular acidosis.[][2][3] It is involved in a variety of physiological and pathological processes, including pH homeostasis, inflammation, and cancer progression.[][4] The development of selective pharmacological tools to modulate GPR68 activity is crucial for elucidating its biological functions and for its validation as a therapeutic target.
This compound is a potent and selective positive allosteric modulator of GPR68.[5] As a PAM, it enhances the receptor's response to its endogenous agonist (protons) without activating the receptor on its own.[6][7]
Ogremorphin is a GPR68 antagonist that inhibits the receptor's activity.[][3] It has been shown to possess anti-inflammatory and anti-tumor properties, including the ability to induce ferroptosis in glioblastoma cells.[8][9][10] There is some discrepancy in the literature, with some sources describing it as a highly specific inhibitor and others as a weak antagonist.[][11]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and Ogremorphin. It is important to note that a direct head-to-head comparison in the same study under identical conditions has not been published. Therefore, the data presented here are compiled from various sources and should be interpreted with this in mind.
Table 1: GPR68 Activity and Potency
| Parameter | This compound | Ogremorphin | Reference(s) |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Antagonist / Inhibitor | [5],[3] |
| Potency | 33-fold increased allosteric activity compared to ogerin; Kb: ~1-10 µM (cAMP assay) | IC50: 0.16 µM | [12],[9] |
| Description | Potent and selective GPR68 PAM | Described as both a "highly specific inhibitor" and a "weak antagonist" | [5],[][11] |
Table 2: Selectivity and Off-Target Effects
| Target | This compound | Ogremorphin | Reference(s) |
| GPR68 Selectivity | Selective over closely related proton-sensing GPCRs | Selective for GPR68 | [5],[13] |
| 5-HT2B Receptor | Ki: 219 nM (moderate binding affinity); Weak antagonist (Ki: 310 nM); No agonist activity | Not reported | [5] |
| Melatonin Receptors (MT1/MT2) | Weak full agonist at MT1 (EC50: 320 nM); Weak partial agonist at MT2 (EC50: 540 nM); Low binding affinities (MT1: 5900 nM, MT2: 1100 nM) | Not reported | [5] |
| Other GPCRs | High selectivity over 48 common drug targets | Not reported | [12] |
Table 3: In Vivo Properties
| Parameter | This compound | Ogremorphin | Reference(s) |
| Bioavailability | Bioavailable in mice | Data not available | [5] |
| Blood-Brain Barrier Penetration | Readily crosses the BBB in mice | Data not available | [5] |
| In Vivo Activity | Demonstrates in vivo activity in mice | Demonstrates in vivo activity in zebrafish and mice | [5],[14] |
Mechanism of Action and Signaling Pathways
GPR68 activation by acidic pH leads to the activation of multiple downstream signaling pathways, primarily through Gq/11 and Gs proteins.[15] This results in increased intracellular calcium levels and cAMP production, which in turn regulate various cellular processes.[15]
This compound , as a PAM, binds to an allosteric site on GPR68, distinct from the proton-binding site.[6][7] This binding event increases the affinity and/or efficacy of protons, thereby potentiating the receptor's signaling in response to acidic conditions.[16]
Ogremorphin , as an antagonist, likely binds to the orthosteric (proton-binding) or an allosteric site in a manner that prevents receptor activation by protons.[][11]
Below are diagrams illustrating the GPR68 signaling pathway and the distinct mechanisms of action of this compound and Ogremorphin.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays commonly used to characterize GPR68 modulators.
GPR68 Functional Assay: Calcium Flux
This assay measures changes in intracellular calcium concentration upon GPR68 activation.
Objective: To determine the agonist or antagonist activity of a compound at GPR68.
Materials:
-
HEK293 cells stably expressing human GPR68.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS) at various pH values (e.g., pH 7.4 and pH 6.8).
-
Test compounds (this compound, Ogremorphin) and control compounds (e.g., a known GPR68 agonist or antagonist).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Culture: Plate GPR68-expressing HEK293 cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer (pH 7.4) and then incubate with the calcium-sensitive dye solution for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay:
-
For Agonist/PAM activity (this compound): Add the compound to the cells and immediately measure the baseline fluorescence. Then, add the acidic assay buffer (e.g., pH 6.8) to stimulate the receptor and continue to measure fluorescence kinetically.
-
For Antagonist activity (Ogremorphin): Pre-incubate the cells with the compound for a defined period (e.g., 30 minutes). Then, stimulate the cells with acidic buffer and measure the fluorescence response.
-
-
Data Analysis: Calculate the change in fluorescence intensity over time. For antagonists, determine the IC50 value by fitting the dose-response curve. For PAMs, quantify the potentiation of the agonist response.
GPR68 Functional Assay: Tango Assay (β-arrestin Recruitment)
This assay measures the recruitment of β-arrestin to the activated GPR68, which is a hallmark of GPCR activation and subsequent desensitization.[14]
Objective: To quantify the interaction between GPR68 and β-arrestin in response to compound treatment.
Materials:
-
Cells co-expressing a GPR68-transcription factor fusion protein and a β-arrestin-protease fusion protein.
-
Luciferase reporter gene under the control of the transcription factor.
-
Cell culture medium and reagents.
-
Test compounds and controls.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the Tango assay cells in a 96-well white, clear-bottom plate.
-
Compound Addition: Add serial dilutions of the test compounds to the cells and incubate for a specified time (e.g., 16-24 hours) to allow for reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and add the luciferase substrate. Measure the luminescence signal using a luminometer.
-
Data Analysis: Normalize the luminescence signal to a control and plot the dose-response curves to determine EC50 (for agonists/PAMs) or IC50 (for antagonists) values.
Summary and Conclusion
This compound and Ogremorphin represent two distinct and valuable tools for the study of GPR68.
-
This compound is a potent and selective positive allosteric modulator , making it an excellent tool for enhancing endogenous GPR68 signaling in response to acidic conditions. Its brain-penetrant nature further extends its utility to in vivo studies of the central nervous system.
-
Ogremorphin is a GPR68 antagonist with demonstrated anti-cancer and anti-inflammatory effects. The discrepancy in its reported potency ("highly specific" vs. "weak") may be context-dependent, for instance, varying with the specific assay or cell type used. Further characterization is needed to fully understand its pharmacological profile. Its ability to induce ferroptosis in glioblastoma cells highlights a potential therapeutic avenue.[8][9][10]
The choice between this compound and Ogremorphin will depend on the specific research question. For studies aiming to amplify GPR68 signaling, this compound is the appropriate choice. Conversely, for studies investigating the effects of GPR68 inhibition, Ogremorphin is a valuable tool, albeit with the caveat of its debated potency that may warrant independent verification. The provided experimental protocols offer a starting point for researchers to characterize these and other GPR68 modulators in their own experimental systems.
References
- 2. uniprot.org [uniprot.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of GPR68 induces ferroptosis and radiosensitivity in diverse cancer cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. DSpace [archive.hshsl.umaryland.edu]
- 15. GPR68: An Emerging Drug Target in Cancer [mdpi.com]
- 16. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
MS48107: A Potent Modulator for In Vivo GPR68 Target Validation
For researchers, scientists, and drug development professionals, MS48107 emerges as a key tool for investigating the in vivo efficacy of G protein-coupled receptor 68 (GPR68) modulation in various disease models. This novel positive allosteric modulator (PAM) offers significant advantages over previous compounds, positioning it as a valuable asset for preclinical research.
This compound is a potent and selective positive allosteric modulator of GPR68, a proton-sensing receptor implicated in a range of physiological and pathological processes.[1][2][3][4] Developed as a significant improvement upon its predecessor, ogerin, this compound exhibits a 33-fold increase in allosteric activity.[2][3] A key feature of this compound for in vivo studies is its ability to cross the blood-brain barrier, allowing for the investigation of GPR68's role in the central nervous system.[1][2][3][4]
While specific in vivo efficacy data for this compound in disease models is not yet widely published, its predecessor, ogerin, has been shown to modulate fear memory in mice, suggesting a potential role for GPR68 in neurological and psychiatric conditions. Given its enhanced potency and favorable pharmacokinetic profile, this compound is poised to be a critical tool in validating these and other potential therapeutic applications of GPR68 modulation.
Comparative Analysis
At present, direct comparative in vivo efficacy data for this compound against other GPR68 modulators or standard-of-care treatments in specific disease models is limited in the public domain. The primary focus of available literature has been on the characterization of its enhanced potency and selectivity over ogerin.
Table 1: In Vitro and Pharmacokinetic Profile of this compound
| Parameter | This compound | Ogerin |
| Target | GPR68 (Positive Allosteric Modulator) | GPR68 (Positive Allosteric Modulator) |
| Potency | 33-fold higher allosteric activity than ogerin | Baseline |
| Selectivity | High selectivity over other proton-sensing GPCRs | Not specified |
| Blood-Brain Barrier Penetration | Yes | Not specified |
| In Vivo Administration (Mice) | 25 mg/kg intraperitoneal injection results in high plasma and brain exposure for at least 2 hours[1] | Not specified |
GPR68 Signaling Pathways
GPR68 is known to couple to multiple G protein signaling pathways, primarily Gq/11 and Gs. Activation of these pathways leads to distinct downstream cellular responses. This compound, as a positive allosteric modulator, enhances the receptor's sensitivity to protons, thereby potentiating these signaling cascades.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Side-by-Side Comparison of GPR68 Positive Allosteric Modulators: MS48107 vs. Ogerin
For researchers, scientists, and drug development professionals, this guide offers an objective, data-driven comparison of two key GPR68 positive allosteric modulators (PAMs): MS48107 and its predecessor, ogerin (B609720). This document provides a detailed examination of their performance, supported by experimental data and protocols, to aid in the selection of the most appropriate tool compound for GPR68 research.
G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor that is activated by extracellular acidosis. It is implicated in a variety of physiological and pathophysiological processes, making it an attractive target for therapeutic intervention. Positive allosteric modulators, which enhance the receptor's response to its natural ligand (protons), are valuable tools for studying GPR68 function.
Performance Comparison of this compound and Ogerin
This compound was developed through a structure-activity relationship (SAR) study based on the ogerin scaffold, with the goal of improving upon the potency and selectivity of the original compound.[1][2] Experimental data demonstrates that this compound exhibits a significant enhancement in allosteric activity at the GPR68 receptor compared to ogerin.
| Parameter | This compound | Ogerin | Reference |
| Allosteric Activity (Δlog(αβ/Kb)) | 1.52 | Not Reported | [1] |
| Fold Increase in Allosteric Activity | 33-fold greater than ogerin | - | [1][2] |
| pEC50 (Proton-mediated Ca2+ mobilization) | Not Reported | 6.83 (in the presence of 10 µM compound) | [3] |
GPR68 Signaling and PAM Mechanism of Action
GPR68 is known to couple to multiple G protein signaling pathways, primarily Gq/11, Gs, and G12/13. Activation of these pathways leads to downstream cellular responses such as an increase in intracellular calcium ([Ca2+]i) and cyclic adenosine (B11128) monophosphate (cAMP) production. Positive allosteric modulators like this compound and ogerin bind to a site on the receptor distinct from the proton-binding site. This binding event enhances the affinity and/or efficacy of protons, thereby potentiating the receptor's signaling in response to acidic conditions.
References
Unveiling the Allosteric Modulation of GPR68 by MS48107: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of MS48107, a potent and selective positive allosteric modulator (PAM) of G protein-coupled receptor 68 (GPR68), with other known GPR68 modulators. Through a detailed examination of experimental data and methodologies, we confirm the allosteric mechanism of this compound and highlight its advantages for researchers and drug development professionals.
GPR68, a proton-sensing receptor, is implicated in a variety of physiological and pathophysiological processes, making it an attractive therapeutic target. Allosteric modulators offer a nuanced approach to targeting such receptors, providing greater specificity and safety profiles compared to orthosteric ligands. This compound has emerged as a key tool for studying GPR68 function.[1][2][3]
Comparative Analysis of GPR68 Allosteric Modulators
This compound was developed through a structure-activity relationship (SAR) study based on the scaffold of the first-in-class GPR68 PAM, ogerin.[3][4][5] This effort resulted in a compound with significantly enhanced potency. In addition to these synthetic modulators, the benzodiazepine (B76468) lorazepam has been identified as a non-selective GPR68 PAM.[6][7][8][9]
The following tables summarize the quantitative data comparing the allosteric effects of this compound, ogerin, and lorazepam on GPR68 signaling. The primary signaling outputs of GPR68 activation are the Gs-mediated cyclic AMP (cAMP) accumulation and the Gq/11-mediated intracellular calcium mobilization.
Table 1: Allosteric Potentiation of Gs (cAMP) Signaling at Human GPR68
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | cAMP Accumulation | pEC50 (-logEC50) at pH 7.4 | ~7.5 | [4] |
| Fold increase in proton potency (α) | >10 | [2] | ||
| Allosteric activity (Δlog(αβ/Kb)) | 1.52 (relative to ogerin) | [5] | ||
| Ogerin | cAMP Accumulation | pEC50 (-logEC50) at pH 7.4 | ~6.0 | [4] |
| Fold increase in proton potency (α) | ~3 | [5] | ||
| Lorazepam | cAMP Accumulation | Potentiation of pH response | Yes (non-selective) | [6][8] |
Table 2: Allosteric Modulation of Gq/11 (Calcium Mobilization) Signaling at Human GPR68
| Compound | Assay Type | Effect on Calcium Signaling | Observations | Reference |
| This compound | Calcium Mobilization | Potentiation of proton-induced Ca2+ flux | Data suggests balanced modulation of Gs and Gq pathways. | [3] |
| Ogerin | Calcium Mobilization | Biased modulation | Increases pH-dependent cAMP production but can reduce pH-dependent calcium signals.[10] | [10] |
| Lorazepam | Calcium Mobilization | Potentiation of proton-induced Ca2+ flux | Demonstrates functional selectivity, capable of activating multiple G protein pathways.[8][9] | [8][9] |
Experimental Protocols
The confirmation of the allosteric mechanism of this compound and its comparison with other modulators relies on robust in vitro assays. Below are detailed methodologies for the key experiments cited.
cAMP Accumulation Assay
This assay quantifies the potentiation of proton-induced Gs signaling by allosteric modulators.
-
Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Cells are transiently co-transfected with a plasmid encoding human GPR68 and a GloSensor™ cAMP reporter plasmid.
-
Assay Procedure:
-
Transfected cells are seeded into 384-well plates.
-
The following day, the culture medium is replaced with a CO2-independent medium containing the GloSensor™ cAMP reagent.
-
Cells are incubated with varying concentrations of the allosteric modulator (e.g., this compound, ogerin, or lorazepam) or vehicle control.
-
The plate is then stimulated with a range of proton concentrations (achieved by adjusting the pH of the buffer).
-
Luminescence, which is directly proportional to the intracellular cAMP concentration, is measured using a plate reader.
-
-
Data Analysis: The data are normalized to the maximal response induced by a direct adenylyl cyclase activator, such as forskolin. The potentiation is quantified by the leftward shift of the proton concentration-response curve in the presence of the modulator, from which parameters like pEC50 and the cooperativity factor (α) are derived.
Calcium Mobilization Assay
This assay measures the modulation of proton-induced Gq/11 signaling, which leads to an increase in intracellular calcium.
-
Cell Culture and Dye Loading: CHO-K1 or HEK293 cells stably expressing human GPR68 are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Assay Procedure:
-
On the day of the experiment, the cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
-
Cells are incubated with the dye, allowing it to de-esterify and become active intracellularly.
-
The plate is then placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
Varying concentrations of the allosteric modulator are added to the wells, followed by stimulation with different pH buffers.
-
The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis: The peak fluorescence response is measured and plotted against the proton concentration to generate concentration-response curves. The effect of the allosteric modulator is determined by the change in the potency and/or efficacy of the proton response.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: GPR68 Signaling Pathways.
Caption: Allosteric Modulator Experimental Workflow.
Caption: Logical Flow of this compound Development.
Conclusion
The experimental data unequivocally confirm that this compound acts as a positive allosteric modulator of GPR68. Its significantly higher potency compared to ogerin, and its selectivity over non-selective modulators like lorazepam, establish this compound as a valuable and precise tool for elucidating the physiological and pathological roles of GPR68. The detailed protocols and comparative data presented in this guide are intended to facilitate further research and development in this promising area of pharmacology.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric ligands for the pharmacologically dark receptors GPR68 and GPR65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. Biased signaling of the proton-sensing receptor OGR1 by benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biased signaling of the proton-sensing receptor OGR1 by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanical and chemical activation of GPR68 probed with a genetically encoded fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of MS48107's Potency as a GPR68 Modulator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported potency of MS48107, a positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), with other known modulators of this receptor. The information herein is supported by experimental data from publicly available scientific literature, offering a resource for researchers investigating the physiological and pathophysiological roles of GPR68.
Comparative Potency of GPR68 Modulators
This compound has been identified as a potent and selective positive allosteric modulator of GPR68.[1][2][3] Its potency has been primarily characterized in comparison to its predecessor, ogerin (B609720). The available data on the potency of these and other GPR68 modulators are summarized in the table below.
| Compound | Modality | Potency (pEC50) | Relative Potency vs. Ogerin | Assay Type | Cell Line | Reference(s) |
| This compound | PAM | Not explicitly reported | 33-fold more potent | cAMP Accumulation | HEK293T | [4][5][6] |
| Ogerin | PAM | 6.83 | 1x | Calcium Mobilization | Not specified | [4] |
| Lorazepam | PAM | Not explicitly reported | - | Yeast-based growth, Calcium Mobilization, cAMP | Yeast, HEK293, Human Airway Smooth Muscle | [7][8][9] |
| Sulazepam | Biased Agonist/PAM | Not explicitly reported | - | Yeast-based growth, Calcium Mobilization, cAMP | Yeast, HEK293, Human Airway Smooth Muscle | [7][10][11] |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. A higher pEC50 value indicates greater potency. While a direct pEC50 for this compound's PAM activity is not consistently reported, its 33-fold increased allosteric activity compared to ogerin is a significant indicator of its enhanced potency.[4][5][6] The term Δlog(αβ/Kb) = 1.52 has been used to quantify this increase.[4]
Experimental Protocols
The potency of GPR68 modulators is typically assessed through functional assays that measure the downstream signaling consequences of receptor activation. The two most common assays are the measurement of cyclic adenosine (B11128) monophosphate (cAMP) accumulation and intracellular calcium mobilization.
cAMP Accumulation Assay
This assay quantifies the activation of the Gs signaling pathway, which is coupled to GPR68. As a PAM, a compound like this compound will potentiate the cAMP response induced by the native agonist (protons, i.e., acidic pH).
Principle: GPR68 activation by its agonist (protons) leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The intracellular cAMP levels are then measured, typically using a competitive immunoassay or a reporter gene assay (e.g., using a GloSensor cAMP reporter).
General Protocol Outline:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293T) cells are commonly used.[4][12] Cells are transiently co-transfected with a plasmid encoding the human GPR68 receptor and a cAMP reporter plasmid (e.g., GloSensor).[4]
-
Cell Seeding: Transfected cells are seeded into 96-well or 384-well plates and cultured overnight.
-
Compound Treatment: Cells are first incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control.
-
Agonist Stimulation: The cells are then stimulated with a sub-maximal concentration of the agonist (e.g., by acidifying the assay buffer to a specific pH).
-
Signal Detection: The resulting change in the reporter signal (e.g., luminescence for GloSensor) is measured using a plate reader.
-
Data Analysis: The potentiation by the test compound is determined by comparing the agonist-induced signal in the presence and absence of the compound. Dose-response curves are generated to calculate the pEC50 of the PAM.
Calcium Mobilization Assay
This assay measures the activation of the Gq signaling pathway, which is also coupled to GPR68. PAMs can enhance the intracellular calcium release triggered by the agonist.
Principle: GPR68 activation can lead to the activation of phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[13] This transient increase in cytosolic Ca2+ is detected using a calcium-sensitive fluorescent dye.[13]
General Protocol Outline:
-
Cell Culture: A suitable cell line expressing GPR68 is used. This can be a cell line endogenously expressing the receptor or a recombinant cell line.
-
Cell Seeding: Cells are seeded into black-walled, clear-bottom 96-well or 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid (B1678239) to prevent dye leakage.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Varying concentrations of the test compound are added to the wells.
-
Agonist Stimulation and Signal Reading: After a short incubation with the test compound, a solution containing the agonist (acidic buffer) is added, and the fluorescence intensity is measured kinetically over time.
-
Data Analysis: The increase in fluorescence, indicative of intracellular calcium mobilization, is analyzed. The potentiation by the PAM is determined by comparing the agonist-induced calcium response in the presence and absence of the compound. Dose-response curves are generated to determine the pEC50.
Visualizations
To aid in the understanding of the concepts discussed, the following diagrams illustrate the GPR68 signaling pathway and a typical experimental workflow.
Caption: GPR68 Signaling Pathways.
Caption: General Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. immune-system-research.com [immune-system-research.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholarly Article or Book Chapter | Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) | ID: 5999n8988 | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. Biased signaling of the proton-sensing receptor OGR1 by benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biased signaling of the proton-sensing receptor OGR1 by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulazepam | 2898-13-7 | Benchchem [benchchem.com]
- 11. Ovarian Cancer G protein-coupled receptor-1 signaling bias dictates anti-contractile effect of benzodiazepines on airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of MS48107
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for MS48107, a potent and selective positive allosteric modulator of G protein-coupled receptor 68 (GPR68). Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound, a conservative approach assuming the compound may have unknown hazards is recommended.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound, particularly in its solid form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The disposal of this compound should be approached with the understanding that it is a biologically active molecule. The following steps are based on general best practices for laboratory chemical waste disposal.
-
Initial Assessment and Classification : Treat all waste containing this compound, including pure compound, solutions, and contaminated labware, as hazardous chemical waste unless confirmed otherwise by a qualified safety professional.[1] This is a critical first step in ensuring safe handling and disposal.[2]
-
Segregation of Waste : Properly segregate waste streams to avoid dangerous reactions.
-
Solid Waste : Collect unused or expired solid this compound and any grossly contaminated items (e.g., weighing boats, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, leak-proof, and shatter-resistant container designated for hazardous liquid waste. Do not mix with other incompatible waste streams.
-
Sharps Waste : Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.
-
Empty Containers : A container that has held this compound should be considered hazardous waste. If it is to be disposed of as regular trash, it must be triple-rinsed with a suitable solvent.[1] The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[1]
-
-
Labeling and Storage : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[1][3] The date of waste accumulation should also be clearly marked.[1] Store waste containers in a designated, secure area away from general laboratory traffic and incompatible materials.[2][3]
-
Arranging for Professional Disposal : It is essential to partner with a licensed and certified hazardous waste disposal service for the final collection and disposal of this compound waste.[2] Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
Quantitative Data Summary
As no specific Safety Data Sheet (SDS) for this compound is publicly available, quantitative data regarding toxicity, environmental hazards, or disposal limits are not provided here. The following table outlines the general characteristics of this compound based on available information.
| Property | Value | Source |
| Chemical Name | This compound | --INVALID-LINK-- |
| CAS Number | 2375070-79-2 | --INVALID-LINK--[4] |
| Molecular Formula | C23H20FN5O2 | --INVALID-LINK--[4] |
| Molecular Weight | 417.44 g/mol | --INVALID-LINK--[4] |
| Biological Activity | Potent and selective positive allosteric modulator of GPR68 | --INVALID-LINK-- |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the available literature. The disposal procedures outlined above are based on established general laboratory safety guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Personal protective equipment for handling MS48107
Essential Safety and Handling Guide for MS48107
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for the handling of this compound, a potent and selective positive allosteric modulator of G protein-coupled receptor 68 (GPR68). Adherence to these protocols is essential for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of appropriate personal protective equipment and engineering controls. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Purpose |
| Eyes | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. | Minimizes inhalation exposure. |
Operational and Disposal Plans
Proper handling and disposal of this compound are critical for laboratory safety and environmental protection. The following step-by-step guidance outlines the necessary procedures.
Experimental Protocols: Handling and Storage
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and quantity match the order information.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Preparation of Solutions:
-
All handling of the solid compound should be conducted in a chemical fume hood to avoid inhalation of dust.
-
Wear the appropriate PPE as outlined in the table above.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Ensure the container is properly labeled with the compound name, concentration, solvent, and date of preparation.
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill involves a powder.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for proper disposal.
-
Clean the spill area with a suitable decontamination solution and ventilate the area.
Disposal Plan
All waste materials containing this compound must be treated as chemical waste.
-
Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weighing paper, pipette tips) in a designated, sealed, and properly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste unless compatible.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
For complete and detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer. An SDS for this compound can be viewed or downloaded from MedChemExpress.[1][2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
